2-Iodomelatonin
Description
Properties
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93515-00-5 | |
| Record name | 2-Iodomelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodomelatonin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Iodomelatonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodomelatonin is a potent analog of the endogenous neurohormone melatonin, widely utilized as a high-affinity radioligand for the characterization and localization of melatonin receptors.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with melatonin receptors and the subsequent intracellular signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this critical pharmacological tool.
Core Mechanism of Action: Receptor Binding and Activation
This compound exerts its effects by acting as a full agonist at the high-affinity, G protein-coupled melatonin receptors, specifically the MT1 and MT2 subtypes.[3] It exhibits a notable selectivity for the MT1 receptor over the MT2 receptor.
Receptor Binding Affinity
The affinity of this compound for melatonin receptors has been extensively characterized through radioligand binding assays, typically employing its radioiodinated form, 2-[¹²⁵I]-iodomelatonin. These studies consistently demonstrate high-affinity binding to both MT1 and MT2 receptors.
Table 1: Binding Affinity of this compound for Human Melatonin Receptors
| Receptor Subtype | Binding Parameter | Value | Reference |
| MT1 | pKi | 10.55 | |
| MT1 | Ki | 28 pM | |
| MT2 | pKi | 9.87 | |
| MT1 (Chicken Retina) | Kd | 434 ± 56 pM | |
| MT1 (Chicken Retina) | Bmax | 74.0 ± 13.6 fmol/mg of protein |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
Upon binding to MT1 and MT2 receptors, this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G proteins (Gαi/o).
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by this compound involves the Gαi subunit. Activation of the MT1 and MT2 receptors leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and reduced phosphorylation of downstream targets such as the cAMP responsive element-binding protein (CREB).
Other Potential Signaling Pathways
While the inhibition of adenylyl cyclase is the most well-characterized pathway, evidence suggests that melatonin receptors, and by extension this compound, may also couple to other signaling pathways, including:
-
Phospholipase C (PLC) Activation: Some studies suggest that MT1 receptors can also couple to Gαq proteins, leading to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Modulation of Ion Channels: this compound has been shown to modulate the activity of potassium channels, which may contribute to its neuroprotective effects.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of receptors in a given tissue or cell preparation.
Methodology:
-
Membrane Preparation: Tissues or cells expressing melatonin receptors are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled 2-[¹²⁵I]-iodomelatonin and varying concentrations of unlabeled this compound (for competition assays) or increasing concentrations of 2-[¹²⁵I]-iodomelatonin (for saturation assays).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin and subtracted from the total binding to yield specific binding. Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax. Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing melatonin receptors are prepared.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Termination and Filtration: The reaction is stopped by the addition of ice-cold buffer, followed by rapid filtration to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is determined by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of this compound to determine the EC50 and Emax values.
Forskolin-Induced cAMP Accumulation Assay
This assay is used to functionally assess the ability of a Gαi-coupled receptor agonist to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture and Treatment: Cells expressing melatonin receptors are cultured and then pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with varying concentrations of this compound.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is plotted against the agonist concentration to determine the IC50 value.
Table 2: Functional Potency of this compound in CHO Cells
| Cell Line | Assay | Parameter | Value | Reference |
| CHO-mt1 | Inhibition of forskolin-stimulated cAMP | pIC50 | 9.53 | |
| CHO-MT2 | Inhibition of forskolin-stimulated cAMP | pIC50 | 9.74 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Conclusion
This compound is a powerful pharmacological tool characterized by its high-affinity binding to MT1 and MT2 receptors and its potent agonist activity. Its primary mechanism of action involves the activation of Gαi-coupled signaling, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and application of this compound in melatonin receptor research and drug development. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and the design of novel therapeutic agents targeting the melatonergic system.
References
The Advent of a Potent Melatonin Receptor Ligand: A Technical Guide to the Discovery and Synthesis of 2-Iodomelatonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodomelatonin, a synthetic analog of the neurohormone melatonin, has emerged as a critical tool in the study of melatonergic systems. Its high affinity for melatonin receptors, particularly the MT1 and MT2 subtypes, has established it as a gold-standard radioligand for receptor characterization and a potent agonist for functional studies. This technical guide provides an in-depth exploration of the discovery, synthesis pathways, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and use in radioligand binding assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document illustrates the key synthesis and signaling pathways through detailed diagrams, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Discovery and Pharmacological Significance
This compound was developed as a research tool to overcome the limitations of using radiolabeled melatonin, which has lower affinity and specific activity. The introduction of an iodine atom at the C-2 position of the indole nucleus of melatonin resulted in a compound with significantly higher affinity for melatonin receptors.[1][2] This enhanced affinity, particularly for the MT1 receptor, has made the radioiodinated form, 2-[¹²⁵I]iodomelatonin, an invaluable radioligand for identifying, characterizing, and localizing melatonin binding sites in various tissues, including the brain and retina.[3][4][5]
Functionally, this compound acts as a full agonist at both MT1 and MT2 receptors, mimicking the effects of endogenous melatonin. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The high potency of this compound has facilitated detailed investigations into the downstream signaling cascades of these receptors.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, primarily involving the direct iodination of melatonin or a multi-step synthesis for radiolabeled analogs.
Direct Iodination of Melatonin
A common and straightforward method for the preparation of non-radiolabeled this compound is the direct electrophilic iodination of melatonin.
Experimental Protocol:
-
Materials: Melatonin, Potassium Iodide (KI), Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), Chloroform, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Dissolve synthetic melatonin in a suitable organic solvent.
-
Add potassium iodide to the solution.
-
Introduce an oxidizing agent, such as Iodo-Gen®, to generate the electrophilic iodine species. The reaction proceeds at room temperature.
-
After the reaction is complete, extract the iodination products with chloroform.
-
Purify the crude product using silica gel chromatography or HPLC to isolate this compound.
-
Characterize the final product using techniques such as ¹H NMR and mass spectrometry to confirm the incorporation of iodine at the C-2 position of the indole ring.
-
An analogous method for halogenation at the C-2 position involves the use of N-bromosuccinimide (NBS) in anhydrous acetic acid for the synthesis of 2-bromomelatonin, which exhibits a similar high affinity for melatonin receptors.
Synthesis of Radiolabeled this compound
For use in radioligand binding assays, this compound is typically labeled with iodine-125 (¹²⁵I) or iodine-123 (¹²³I).
2.2.1. Radioiodination using Peracetic Acid
-
Materials: Synthetic melatonin, no-carrier-added Sodium Iodide-123 (Na¹²³I), Peracetic acid (generated in situ).
-
Procedure:
-
Radioiodination is performed via electrophilic substitution at room temperature.
-
Peracetic acid, generated in situ, is used as the oxidizing agent.
-
The reaction typically yields a radiochemical purity of over 80% after a 20-minute reaction time.
-
Purification is achieved using HPLC.
-
2.2.2. Multi-step Synthesis for Carbon-11 Labeled Analog
A multi-step synthesis has been developed for 2-iodo-[¹¹C]melatonin, a potential PET tracer.
-
Precursor Synthesis: The synthesis of the amine precursor, 2-iodo-5-methoxytryptamine, is a prerequisite for this pathway.
-
Radiolabeling Steps:
-
Carbonylation of methyl magnesium bromide with [¹¹C]carbon dioxide.
-
Conversion of the resulting adduct to [¹¹C]acetyl chloride.
-
Acetylation of the 2-iodo-5-methoxy-tryptamine precursor with [¹¹C]acetyl chloride to yield the final product.
-
Synthesis Pathway of this compound (Direct Iodination)
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
A Comprehensive Technical Guide to 2-Iodomelatonin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodomelatonin is a potent and high-affinity analog of the neurohormone melatonin.[1][2] Due to its favorable pharmacological properties, particularly its high affinity for melatonin receptors, it has become an invaluable tool in the study of melatonergic systems.[3] Its radio-iodinated form, 2-[125I]-iodomelatonin, is a widely used radioligand for the characterization and quantification of melatonin receptors in various tissues and cell types.[4][5] This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, receptor binding profile, functional activity, and relevant experimental protocols, to support its effective use in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅IN₂O₂ | |
| Molecular Weight | 358.18 g/mol | |
| CAS Number | 93515-00-5 | |
| IUPAC Name | N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). | |
| Appearance | Off-white to yellow solid. | |
| Storage | Store at -20°C. |
Receptor Binding Affinity and Selectivity
This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptor subtypes. Its affinity is typically higher than that of the endogenous ligand, melatonin.
| Receptor Subtype | Ligand | Species | Ki (pM) | pKi | Selectivity (MT1 vs. MT2) | Source |
| MT1 | This compound | Human (recombinant) | 28 | 10.55 | ~5-fold for MT1 | |
| MT2 | This compound | Human (recombinant) | - | 9.87 | - |
Functional Activity
As a full agonist, this compound mimics the action of melatonin by activating MT1 and MT2 receptors, which are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
| Assay | Cell Line | Receptor | EC50 | Source |
| Inhibition of forskolin-stimulated cAMP production | CHO cells | Human MT1 | 11 pM | |
| Potentiation of contractile responses | Rat caudal artery | Melatonin ML1 subtype | 0.6 nM |
Pharmacokinetics
Preclinical studies have provided some insights into the pharmacokinetic profile of this compound.
| Parameter | Species | Value | Notes | Source |
| Elimination Half-life (t1/2) | Rat | ~60 minutes | Significantly longer than melatonin. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for melatonin receptors using 2-[125I]-iodomelatonin.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing melatonin receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 5-50 µg of protein), a fixed concentration of 2-[125I]-iodomelatonin (typically 20-100 pM), and varying concentrations of the unlabeled competitor ligand.
-
The final assay volume is typically 200-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1-10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the melatonin receptor of interest (e.g., CHO or HEK293 cells).
-
Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the accumulated cAMP.
3. cAMP Detection:
-
Quantify the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence (e.g., GloSensor™ cAMP Assay).
4. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to melatonin receptors.
1. Membrane Preparation:
-
Prepare cell or tissue membranes as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a multi-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
The assay buffer typically contains GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation), MgCl₂, and NaCl.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
3. Detection and Analysis:
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ and Emax values from the curve.
Visualizations
Melatonin Receptor Signaling Pathway
References
- 1. Primary pharmaco-toxicological evaluation of this compound, a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodomelatonin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodomelatonin is a potent, non-selective agonist for the MT1 and MT2 melatonin receptors and has become an indispensable tool in the field of melatonin research. Its high affinity and ability to be radiolabeled have made it the gold standard for characterizing melatonin receptor binding sites in a multitude of tissues and cell lines. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its use, and a summary of the signaling pathways it activates. The information is presented to support researchers and professionals in the design and execution of studies involving melatonin receptors.
Pharmacological Profile
This compound (N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide) is a derivative of melatonin that exhibits high affinity for both the MT1 and MT2 G-protein coupled receptors (GPCRs). It acts as a full agonist at these receptors, initiating downstream signaling cascades that are characteristic of melatonin action.[1]
Binding Affinity
This compound is widely used as a radioligand, most commonly as 2-[¹²⁵I]iodomelatonin, to determine the binding characteristics of other compounds at the melatonin receptors.[2][3] It displays picomolar to low nanomolar affinity for both MT1 and MT2 receptors.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Receptor | Ligand | Assay Type | Preparation | pKi | Ki (nM) | Reference |
| MT1 | This compound | Radioligand Binding | Recombinant human | 10.55 | 0.028 | [4] |
| MT2 | This compound | Radioligand Binding | Recombinant human | 9.87 | 0.135 | [4] |
| MT1 | 2-[¹²⁵I]iodomelatonin | Saturation Binding | CHO cells expressing hMT1 | pKd = 10.64 | 0.023 | |
| MT2 | 2-[¹²⁵I]iodomelatonin | Saturation Binding | CHO cells expressing hMT2 | pKd = 10.11 | 0.078 |
Functional Activity
As a full agonist, this compound effectively stimulates the signaling pathways coupled to MT1 and MT2 receptors. A primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional potency is often measured by determining the EC50 or IC50 values in assays such as cAMP inhibition or GTPγS binding.
Table 2: Functional Potency of this compound
| Receptor | Assay Type | Effect | pEC50 / pIC50 | EC50 / IC50 (nM) | Reference |
| MT1 (rat) | Functional Assay (Caudal Artery Contraction) | Potentiation of contractile responses | - | 0.6 | |
| MT1/MT2 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | - | Varies by cell type |
Melatonin Receptor Signaling Pathways
Activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular events. The canonical pathway involves coupling to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels. However, these receptors can also signal through other G-proteins and engage β-arrestin-mediated pathways.
G-Protein Coupled Signaling
The primary signaling mechanism for both MT1 and MT2 receptors is through the heterotrimeric Gi/o proteins. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to decreased cAMP production. The Gβγ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and certain ion channels.
Caption: Canonical Gi/o-protein coupled signaling pathway for melatonin receptors.
β-Arrestin Pathway
Upon agonist stimulation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouples the receptor from G-proteins, leading to desensitization. β-arrestins can also act as scaffolds for other signaling proteins, initiating G-protein independent signaling cascades.
Caption: β-Arrestin recruitment and subsequent signaling cascade.
Experimental Protocols
The following are generalized protocols for common assays utilizing this compound. Specific parameters may require optimization depending on the cell type or tissue preparation.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to melatonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing MT1 or MT2 receptors.
-
Incubation: In a suitable buffer (e.g., Tris-HCl with MgCl₂), incubate the membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (incubation time and temperature must be optimized).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand competition binding assay.
cAMP Functional Assay
This assay quantifies the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin or another adenylyl cyclase activator.
Methodology:
-
Cell Culture: Culture cells expressing the melatonin receptor of interest.
-
Pre-treatment: Pre-incubate cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the melatonin receptors.
-
Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in a suitable assay buffer.
-
Equilibration: Allow the reaction to proceed for a defined period at an optimized temperature.
-
Separation: Separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound to determine the EC50 and Emax (maximal effect).
Conclusion
This compound remains a cornerstone in the pharmacological investigation of melatonin receptors. Its high affinity and well-characterized agonist properties make it an invaluable tool for both binding and functional studies. The protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their exploration of the melatonergic system and in the development of novel therapeutics targeting MT1 and MT2 receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
preliminary investigation of 2-Iodomelatonin in vitro
An In-Depth Technical Guide to the Preliminary In Vitro Investigation of 2-Iodomelatonin For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent analog of melatonin, the primary hormone of the pineal gland that regulates circadian rhythms. It has been instrumental as a research tool due to its high affinity for melatonin receptors, MT1 and MT2.[1][2] The radio-iodinated form, 2-[¹²⁵I]iodomelatonin, is a particularly valuable radioligand for identifying, characterizing, and localizing melatonin binding sites in various tissues, including the brain and retina.[1][3][4] This guide provides a comprehensive overview of the preliminary in vitro investigation of this compound, summarizing key pharmacological data, detailing common experimental protocols, and illustrating the associated signaling pathways.
Pharmacological Profile: Receptor Binding Affinity
This compound is characterized by its high binding affinity for both MT1 and MT2 melatonin receptors, generally exhibiting a preference for the MT1 subtype. Its affinity is often significantly higher than that of melatonin itself. The quantitative parameters of this binding, such as the inhibition constant (Ki), dissociation constant (Kd), and the negative logarithm of the inhibition constant (pKi), have been determined through radioligand binding assays.
Table 1: Binding Affinity of this compound at Melatonin Receptors
| Receptor Subtype | Preparation | Radioligand | Affinity Metric | Value | Reference |
| MT1 (Human, recombinant) | CHO Cells | 2-[¹²⁵I]iodomelatonin | pKi | 10.55 | |
| MT2 (Human, recombinant) | CHO Cells | 2-[¹²⁵I]iodomelatonin | pKi | 9.87 | |
| MT1 | Not Specified | 2-[¹²⁵I]iodomelatonin | Ki | 28 pM | |
| Melatonin Receptors | Chicken Retinal Membranes | 2-[¹²⁵I]iodomelatonin | Kd | 434 ± 56 pM | |
| Melatonin Receptors | Mouse Brain Mitochondria | 2-[¹²⁵I]iodomelatonin | Kd | 641 pM | |
| Melatonin Receptors | Mouse Brain Plasma Membrane | 2-[¹²⁵I]iodomelatonin | Kd | 225 pM |
Functional Activity & Signaling Pathways
As a potent melatonin agonist, this compound activates downstream signaling cascades upon binding to MT1 and MT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.
Canonical Gαi/o Signaling: Activation of Gαi/o by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of melatonin receptor activation.
Other Signaling Cascades: Beyond cAMP modulation, melatonin receptors can signal through other pathways. Studies have demonstrated that this compound can influence the phosphorylation of the extracellular signal-regulated kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway. This suggests a more complex signaling profile that can impact cell proliferation, survival, and differentiation. For instance, this compound has been shown to prevent apoptosis in cerebellar granule neurons, an effect linked to the inhibition of K+ currents and caspase-3 activation.
The following diagram illustrates the primary signaling pathways activated by this compound.
Experimental Protocols
The following sections detail generalized protocols for key in vitro assays used in the preliminary investigation of this compound. These protocols are derived from established methodologies and may require optimization for specific cell lines or experimental conditions.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki, Kd) of this compound for its receptors. A competition binding assay is commonly used, where the unlabeled compound (this compound) competes with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for receptor binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing melatonin receptors (e.g., CHO cells stably expressing hMT1 or hMT2).
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of unlabeled this compound.
-
Incubation Conditions: Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a standard ligand (e.g., 10 µM melatonin). Calculate specific binding and analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is visualized below.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. For Gαi-coupled receptors like MT1/MT2, agonist stimulation is expected to decrease cAMP levels produced in response to a stimulator like forskolin.
Methodology:
-
Cell Culture: Plate cells expressing the target melatonin receptor in a multi-well plate and grow overnight.
-
Pre-treatment: Replace the growth medium with an assay buffer. To measure Gαi activity, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Agonist Addition: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., Promega's cAMP-Glo™).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 or IC50 value.
ERK1/2 Phosphorylation Assay
This cell-based assay quantifies the phosphorylation of ERK1/2 as a downstream readout of receptor activation.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate and grow until they are nearly confluent. Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK), followed by a secondary antibody conjugated to a fluorescent probe or an enzyme (like HRP). A parallel set of wells should be stained for total ERK as a loading control.
-
Detection: Quantify the signal using a plate reader (for fluorescence or luminescence) or an imaging system (like an In-Cell Western).
-
Data Analysis: Normalize the p-ERK signal to the total ERK or total protein signal. Plot the normalized p-ERK signal against the log of the agonist concentration to determine the EC50 value.
The workflow for a cell-based ERK phosphorylation assay is depicted below.
Cell Viability Assay
To investigate the neuroprotective or cytotoxic effects of this compound, cell viability assays are employed. For example, its ability to inhibit apoptosis has been studied in neuronal cells.
Methodology:
-
Cell Culture and Stress Induction: Culture relevant cells (e.g., mutant htt ST14A cells or cerebellar granule neurons) in multi-well plates. Induce stress or apoptosis using an appropriate method (e.g., low potassium incubation, temperature shift, or H₂O₂ exposure).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-7.5 µM) for a specified duration (e.g., 18 hours).
-
Viability Measurement: Assess cell viability using a suitable method:
-
MTS Assay: Add an MTS reagent to the wells. Viable cells convert the MTS tetrazolium compound into a colored formazan product, which is measured by absorbance.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability or cell death relative to control wells (untreated and/or vehicle-treated). Plot the results against the this compound concentration to evaluate its protective or toxic effects.
Conclusion
This compound is a high-affinity melatonin receptor agonist that serves as an invaluable tool for in vitro pharmacological studies. Its characterization through radioligand binding assays has consistently demonstrated picomolar affinity for MT1 and MT2 receptors. Functional assays, such as those measuring cAMP levels and ERK1/2 phosphorylation, have begun to elucidate its complex signaling profile. The detailed protocols provided in this guide offer a framework for the preliminary in vitro investigation of this compound and similar compounds, enabling researchers to probe the intricacies of melatonin receptor signaling and its physiological consequences.
References
The Binding Affinity of 2-Iodomelatonin to MT1/MT2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding characteristics of 2-Iodomelatonin, a potent agonist, to the melatonin receptors MT1 and MT2. This compound serves as a critical tool in the pharmacological characterization of these G protein-coupled receptors (GPCRs), which are key targets in drug discovery for sleep disorders, circadian rhythm disturbances, and mood disorders. This document summarizes quantitative binding data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound demonstrates high-affinity binding to both MT1 and MT2 receptors, with a notable preference for the MT1 subtype. The binding affinity is commonly expressed in terms of the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). The data presented below is compiled from studies utilizing radioligand competition binding assays with 2-[¹²⁵I]-iodomelatonin on human recombinant MT1 and MT2 receptors expressed in mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Selectivity (MT1 vs. MT2) | Reference |
| This compound | hMT1 | 28 pM | 10.55 | ~5-fold for MT1 | [1][2] |
| This compound | hMT2 | - | 9.87 | - | [2] |
Note: A lower Ki value and a higher pKi value indicate a higher binding affinity. The selectivity is calculated from the ratio of Ki values.
Experimental Protocols
The characterization of this compound's binding affinity to MT1 and MT2 receptors is predominantly achieved through radioligand binding assays. Below is a detailed methodology for a typical competition binding experiment.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (in this case, this compound) to compete with a radiolabeled ligand for binding to the receptor. The most commonly used radioligand for melatonin receptors is 2-[¹²⁵I]-iodomelatonin.[3][4]
1. Membrane Preparation:
-
Cells (e.g., CHO or HEK-293) stably expressing human MT1 or MT2 receptors are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
2. Binding Assay:
-
The assay is typically performed in 96-well plates.
-
Each well contains:
-
A fixed concentration of cell membranes expressing either MT1 or MT2 receptors.
-
A fixed concentration of the radioligand, 2-[¹²⁵I]-iodomelatonin (typically in the low picomolar range).
-
Increasing concentrations of the unlabeled competing ligand (this compound).
-
-
The total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled ligand, such as melatonin (e.g., 10 µM).
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 2 hours) to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B unifilters).
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by MT1 and MT2 receptors and a typical workflow for a radioligand binding assay.
Caption: MT1/MT2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is an indispensable pharmacological tool for the study of MT1 and MT2 receptors. Its high affinity and moderate selectivity for the MT1 receptor subtype make it an excellent radioligand and reference compound in binding and functional assays. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the binding characteristics of novel compounds targeting the melatonergic system. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for the successful development of new therapeutics for a range of neurological and psychiatric disorders.
References
The Pivotal Role of 2-Iodomelatonin in Elucidating Melatonin Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate signaling network of melatonin, a neurohormone primarily synthesized by the pineal gland, is fundamental to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2] The actions of melatonin are predominantly mediated through high-affinity G protein-coupled receptors (GPCRs), namely the MT1 (Mel1a) and MT2 (Mel1b) receptors.[1][2][3] A comprehensive understanding of the pharmacological and functional characteristics of these receptors is paramount for the development of novel therapeutics targeting a myriad of disorders, including sleep disturbances, mood disorders, and cancer. 2-Iodomelatonin, a potent analog of melatonin, has emerged as an indispensable tool for the characterization and localization of these binding sites. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its radiolabeled form, 2-[¹²⁵I]iodomelatonin, in advancing our knowledge of melatonin receptor pharmacology.
Synthesis and Radiolabeling of this compound
The synthesis of this compound and its subsequent radiolabeling are critical steps that enable its use as a high-affinity probe for melatonin receptors.
Synthesis: The introduction of an iodine atom at the C2 position of the indole nucleus of melatonin results in a compound with a significantly higher binding affinity for melatonin receptors compared to melatonin itself.
Radiolabeling: For research applications, this compound is most commonly radiolabeled with iodine-125 (¹²⁵I) to produce 2-[¹²⁵I]iodomelatonin. This radioiodination is typically achieved through electrophilic substitution using an oxidizing agent. The high specific activity of 2-[¹²⁵I]iodomelatonin makes it an ideal radioligand for detecting the low densities of melatonin receptors often found in tissues. Other isotopes, such as iodine-123 (¹²³I) and carbon-11 (¹¹C), have also been used for different imaging applications like positron emission tomography (PET).
Quantitative Analysis of this compound Binding
The high affinity and selectivity of this compound, particularly for the MT1 receptor, have been quantified in numerous studies across various tissues and recombinant cell systems.
Binding Affinity and Selectivity
This compound is a potent melatonin receptor agonist. It exhibits a higher affinity for the MT1 receptor compared to the MT2 receptor, with some studies reporting a 5-fold selectivity for MT1.
| Ligand | Receptor Subtype | Preparation | pKi | Ki (nM) | Reference |
| This compound | Human MT1 | Recombinant CHO cells | 10.55 | 0.028 | |
| This compound | Human MT2 | Recombinant CHO cells | 9.87 | 0.135 |
| Radioligand | Preparation | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| 2-[¹²⁵I]iodomelatonin | Chicken retinal membranes | 434 ± 56 | 74.0 ± 13.6 | |
| 2-[¹²⁵I]iodomelatonin | Duck jejunum (photophase) | 40.9 ± 7 | 2.0 ± 0.4 | |
| 2-[¹²⁵I]iodomelatonin | Duck jejunum (scotophase) | 54.1 ± 10 | 1.5 ± 0.3 |
Experimental Protocols
The utility of 2-[¹²⁵I]iodomelatonin is best exemplified through its application in various experimental protocols designed to characterize melatonin binding sites.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of competing ligands.
1. Membrane Preparation:
-
Tissues or cells expressing melatonin receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Saturation Binding Assay:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of 2-[¹²⁵I]iodomelatonin.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., melatonin).
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax.
3. Competition Binding Assay:
-
A fixed amount of membrane preparation and a fixed concentration of 2-[¹²⁵I]iodomelatonin are incubated with increasing concentrations of a competing, non-labeled ligand.
-
The incubation and filtration steps are the same as in the saturation assay.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value for the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 1: Workflow for Radioligand Binding Assays.
Autoradiography
In vitro autoradiography with 2-[¹²⁵I]iodomelatonin allows for the anatomical localization of melatonin binding sites in tissue sections.
1. Tissue Preparation:
-
Tissues are rapidly frozen and sectioned using a cryostat.
-
The sections are thaw-mounted onto gelatin-coated slides.
2. Incubation:
-
The tissue sections are incubated with a solution containing 2-[¹²⁵I]iodomelatonin.
-
Non-specific binding is determined by incubating adjacent sections in the presence of excess unlabeled melatonin.
3. Washing and Drying:
-
The slides are washed in cold buffer to remove unbound radioligand and then dried.
4. Exposure:
-
The labeled sections are apposed to a film or a phosphor imaging screen.
5. Analysis:
-
The resulting autoradiograms reveal the distribution and density of melatonin binding sites in the tissue.
Melatonin Receptor Signaling Pathways
This compound, as a melatonin agonist, activates the same signaling pathways as the endogenous ligand. Melatonin receptors are coupled to various G proteins, primarily Gi/o, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. They can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Figure 2: Major Melatonin Receptor Signaling Pathways.
Conclusion
This compound, and particularly its radioiodinated form 2-[¹²⁵I]iodomelatonin, has been instrumental in the pharmacological characterization of melatonin binding sites. Its high affinity and selectivity have enabled researchers to quantify receptor densities and affinities in a wide range of tissues and cell types. The detailed experimental protocols outlined in this guide, including radioligand binding assays and autoradiography, provide a robust framework for investigating melatonin receptor pharmacology. Furthermore, the elucidation of the signaling pathways activated by this compound has provided critical insights into the molecular mechanisms underlying the diverse physiological effects of melatonin. For drug development professionals, this compound remains a cornerstone for the screening and characterization of novel melatonin receptor agonists and antagonists, paving the way for the development of innovative therapies for a variety of clinical conditions.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Physiological Effects of 2-Iodomelatonin: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Iodomelatonin, a potent analog of melatonin, has been instrumental in the characterization of melatonin receptors. Its high affinity and agonist activity have made it a cornerstone tool in neuroendocrinology and pharmacology. The radioiodinated form, 2-[¹²⁵I]iodomelatonin, in particular, serves as a gold-standard radioligand for identifying, characterizing, and localizing melatonin binding sites in a multitude of tissues.[1][2] This document provides a comprehensive overview of the initial physiological studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound, focusing on its interaction with melatonin receptors and its functional potency in various biological assays.
Table 1: Receptor Binding Affinities of this compound This table outlines the binding affinity of this compound and its radiolabeled form for melatonin receptors across different species and tissues.
| Receptor/Tissue | Ligand | Parameter | Value | Species | Reference |
| MT₁ (recombinant) | This compound | pKᵢ | 10.55 | Human | [1] |
| MT₂ (recombinant) | This compound | pKᵢ | 9.87 | Human | [1] |
| MT₁ (recombinant) | This compound | Kᵢ | 28 pM | Human | [3] |
| Retinal Membranes | 2-[¹²⁵I]iodomelatonin | Kₔ | 434 ± 56 pM | Chicken | |
| Retinal Membranes | 2-[¹²⁵I]iodomelatonin | Bₘₐₓ | 74.0 ± 13.6 fmol/mg protein | Chicken | |
| Brain Mitochondria | 2-[¹²⁵I]iodomelatonin | Kₔ | 2.2 ± 0.6 nM | Mouse | |
| Brain Plasma Membrane | 2-[¹²⁵I]iodomelatonin | Kₔ | 342 ± 232 pM | Mouse |
Table 2: Comparative Agonist Potency and Physiological Effects This table presents data on the functional effects of this compound, often in comparison to melatonin and other analogs.
| Assay / Effect | Finding | Model System | Reference |
| Inhibition of Dopamine Release | Potency correlated with binding affinity | Chicken and Rabbit Retina | |
| Ovulation Inhibition | More potent than melatonin and 6-chloromelatonin | Rat | |
| Sedative Effect | Produced dose-related potentiation of pentobarbitone sleeping time | Mouse | |
| Vasoconstriction Inhibition | Inhibited phenylephrine-induced vasoconstriction | Rat Mesenteric Arteries | |
| Elimination Half-Life | Approx. 60 minutes (longer than melatonin) | Rat | |
| Mutagenicity | Devoid of mutagenic effects in vitro | In Vitro Tests |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used in the initial characterization of this compound.
Radioligand Binding Assay for Melatonin Receptors
This protocol describes a standard competitive binding assay using 2-[¹²⁵I]iodomelatonin to determine the affinity of competing ligands for melatonin receptors.
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with 2-[¹²⁵I]iodomelatonin for binding to melatonin receptors in a given tissue preparation.
Materials:
-
Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity 1800-2175 Ci/mmol).
-
Tissue Source: Chicken retinal membranes, recombinant cells expressing MT₁/MT₂ receptors, or other target tissues.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.5.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 with 0.1% ascorbic acid.
-
-
Competitors: Melatonin (for non-specific binding), test compounds.
-
Equipment: Homogenizer (e.g., Polytron), refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C), gamma counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., chicken retina) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Incubation:
-
Set up the assay in 96-well plates with a final volume of 250 µL.
-
Add the following to each well:
-
50 µL of various concentrations of the competing test compound.
-
For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 1-10 µM).
-
For total binding, add 50 µL of assay buffer.
-
50 µL of 2-[¹²⁵I]iodomelatonin solution (at a concentration near its Kₔ, e.g., 40-50 pM).
-
150 µL of the membrane preparation (containing 50-120 µg of protein for tissue).
-
-
Incubate the plate for a set time (e.g., 60 minutes to 5 hours) at a controlled temperature (e.g., 0°C or 30°C) with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) to separate bound from free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay: Inhibition of Dopamine Release
This assay links receptor binding to a physiological response, a key step in validating a binding site as a functional receptor.
Objective: To measure the potency of this compound in inhibiting the calcium-dependent release of [³H]dopamine from retinal tissue.
Procedure:
-
Tissue Preparation: Incubate pieces of chicken or rabbit retina with [³H]dopamine to allow for its uptake into neurons.
-
Superfusion: Place the labeled tissue in a superfusion chamber and continuously perfuse with buffer.
-
Stimulation: Induce dopamine release by stimulating the tissue with a depolarizing agent (e.g., potassium) in the presence of calcium.
-
Inhibition: Perform the stimulation in the presence of various concentrations of this compound or other melatonin analogs.
-
Measurement: Collect the superfusate in fractions and measure the amount of [³H]dopamine released using liquid scintillation counting.
-
Analysis: Determine the concentration-dependent inhibition of dopamine release and calculate the potency (e.g., IC₅₀) for each tested compound. The affinities from this functional assay can then be correlated with the binding affinities obtained from the radioligand assays.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Melatonin Receptor Signaling Pathway
This compound acts as a full agonist at MT₁ and MT₂ receptors, which are primarily coupled to inhibitory G-proteins (Gαᵢ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
The Selectivity of 2-Iodomelatonin for Melatonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin, a neurohormone primarily synthesized in the pineal gland, orchestrates a variety of physiological processes, most notably the regulation of circadian rhythms. Its effects are mediated through two principal high-affinity G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). The distinct yet overlapping functions of these receptor subtypes have made them attractive targets for therapeutic intervention in sleep disorders, depression, and other circadian-related conditions. Understanding the selectivity of ligands for these subtypes is paramount in the development of targeted therapeutics. 2-Iodomelatonin, a potent melatonin agonist, has been instrumental in characterizing these receptors. This guide provides an in-depth analysis of the selectivity of this compound for MT1 and MT2 receptors, detailing its binding affinity, functional potency, the experimental protocols used for these determinations, and the associated signaling pathways.
Data Presentation: Binding Affinity and Functional Potency of this compound
The selectivity of this compound is primarily defined by its differential binding affinity and functional potency at the MT1 and MT2 receptor subtypes. Generally, this compound exhibits a higher affinity for the MT1 receptor.[1][2] This selectivity has been quantified through various studies, and the data is summarized below.
Table 1: Binding Affinity of this compound for Human MT1 and MT2 Receptors
| Parameter | MT1 Receptor | MT2 Receptor | Selectivity (MT1 vs. MT2) | Reference |
| pKi | 10.55 | 9.87 | ~5-fold | [2] |
| Ki (nmol/L) | 0.028 | 0.135 | 4.8-fold | Calculated from pKi |
Note: Ki values were calculated from pKi values using the formula Ki = 10^(-pKi). Selectivity is calculated as the ratio of Ki(MT2)/Ki(MT1).
Table 2: Functional Potency of this compound at Human MT1 and MT2 Receptors in cAMP Inhibition Assays
| Parameter | MT1 Receptor | MT2 Receptor | Potency Ratio (vs. Melatonin) | Reference |
| pEC50 | > Melatonin | Equipotent to Melatonin | 30-fold more potent than melatonin at MT1 | [1] |
Note: In functional assays measuring the inhibition of forskolin-stimulated cAMP, this compound was found to be approximately 30-fold more potent at the MT1 receptor compared to melatonin, while being only 2-fold more potent than melatonin at the MT2 receptor.[1]
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (typically 2-[¹²⁵I]iodomelatonin) for binding to the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding control: High concentration of unlabeled melatonin (e.g., 10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, add a high concentration of unlabeled melatonin instead of the test compound.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, an activator of adenylyl cyclase. This is a common method to assess the functional potency of ligands for Gi-coupled receptors like MT1 and MT2.
Materials:
-
Whole cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin.
-
Test compound: this compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the PDE inhibitor for a short period.
-
Agonist Stimulation: Add increasing concentrations of this compound to the wells.
-
Forskolin Stimulation: After a brief incubation with the agonist, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) is determined using non-linear regression analysis. The pEC50 is the negative logarithm of the EC50.
Signaling Pathways and Experimental Workflows
The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is the most commonly reported signaling pathway. However, other signaling pathways have also been identified.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the individual roles of MT1 and MT2 receptors. Its modest but consistent selectivity for the MT1 subtype, demonstrable through both binding and functional assays, allows for the preferential activation of this receptor in experimental settings. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the nuanced pharmacology of melatonin receptors and to advance the development of next-generation, subtype-selective therapeutics.
References
Methodological & Application
Application Notes and Protocols: 2-[125I]-Iodomelatonin Saturation Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-[125I]-iodomelatonin saturation binding assay is a highly sensitive and specific method used to characterize and quantify melatonin receptors (MT1 and MT2) in various biological preparations, including cell membranes and tissue homogenates.[1][2][3][4][5] This radioligand binding assay allows for the determination of key pharmacological parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. The Bmax value represents the total number of binding sites in the sample, while the Kd value is a measure of the affinity of the radioligand for the receptor. This protocol provides a detailed methodology for performing a 2-[125I]-iodomelatonin saturation binding assay.
Principle of the Assay
Saturation binding experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. The specific binding of the radioligand to the receptor is determined by subtracting non-specific binding from the total binding. Non-specific binding is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors, thus preventing the binding of the radioligand to the specific receptor sites. By plotting the specific binding against the concentration of the radioligand, a saturation curve is generated, which can then be analyzed to determine the Bmax and Kd values.
Materials and Reagents
| Material/Reagent | Supplier/Preparation | Notes |
| 2-[125I]-Iodomelatonin | PerkinElmer, specific activity ~2200 Ci/mmol | High specific activity is crucial for these assays. |
| Melatonin (unlabeled) | Sigma-Aldrich | For determination of non-specific binding. |
| Cell membranes or tissue homogenates | Prepared in-house or commercially available | Should express the melatonin receptors of interest. |
| Binding Buffer | 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 | The presence of divalent cations like Mg2+ can be essential for receptor binding. |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | Used to terminate the binding reaction and remove unbound radioligand. |
| Glass fiber filters (e.g., Whatman GF/B or GF/C) | Whatman | Pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. |
| Scintillation cocktail | PerkinElmer or equivalent | For counting radioactivity. |
| Gamma counter | PerkinElmer or equivalent | For detecting the 125I isotope. |
Experimental Protocol
Preparation of Reagents
-
Binding Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.4. Add MgCl2 to a final concentration of 5 mM. Store at 4°C.
-
Wash Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.4. Store at 4°C and keep on ice during the experiment.
-
Radioligand Dilutions: Prepare a series of dilutions of 2-[125I]-iodomelatonin in binding buffer to achieve a range of final concentrations (e.g., 1 pM to 500 pM). It is important to perform serial dilutions to ensure accuracy.
-
Unlabeled Ligand Stock: Prepare a concentrated stock solution of unlabeled melatonin (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 10 µM) in binding buffer. The final concentration in the non-specific binding tubes should be at least 100-fold higher than the Kd of the radioligand.
Assay Procedure
-
Assay Setup: Set up duplicate or triplicate tubes for each concentration of the radioligand. For each concentration, prepare tubes for total binding and non-specific binding.
-
Total Binding: To the designated tubes, add:
-
50 µL of binding buffer
-
50 µL of the appropriate 2-[125I]-iodomelatonin dilution
-
100 µL of the membrane preparation (containing 10-50 µg of protein)
-
-
Non-specific Binding: To the designated tubes, add:
-
50 µL of 10 µM unlabeled melatonin
-
50 µL of the appropriate 2-[125I]-iodomelatonin dilution
-
100 µL of the membrane preparation (containing 10-50 µg of protein)
-
-
Incubation: Gently vortex the tubes and incubate at 37°C for 60-120 minutes to allow the binding to reach equilibrium. Incubation times may need to be optimized for different receptor preparations.
-
Termination of Reaction: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a gamma counter.
Data Presentation and Analysis
The raw data obtained from the gamma counter are in counts per minute (CPM). This data needs to be processed to determine the specific binding at each radioligand concentration.
Table 1: Raw Data from Gamma Counter
| [2-[125I]-Iodomelatonin] (pM) | Total Binding (CPM) | Non-specific Binding (CPM) |
| 1 | 550 | 50 |
| 5 | 2500 | 250 |
| 10 | 4800 | 500 |
| 20 | 8500 | 1000 |
| 50 | 15000 | 2500 |
| 100 | 22000 | 5000 |
| 200 | 28000 | 10000 |
| 500 | 30000 | 15000 |
Table 2: Calculation of Specific Binding
| [2-[125I]-Iodomelatonin] (pM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 1 | 550 | 50 | 500 |
| 5 | 2500 | 250 | 2250 |
| 10 | 4800 | 500 | 4300 |
| 20 | 8500 | 1000 | 7500 |
| 50 | 15000 | 2500 | 12500 |
| 100 | 22000 | 5000 | 17000 |
| 200 | 28000 | 10000 | 18000 |
| 500 | 30000 | 15000 | 15000 |
Specific Binding = Total Binding - Non-specific Binding
The specific binding data is then plotted against the concentration of 2-[125I]-iodomelatonin. The resulting hyperbolic curve can be analyzed using non-linear regression analysis to determine the Bmax and Kd values. A Scatchard plot (bound/free versus bound) can also be used for a linear transformation of the data, although non-linear regression is now the preferred method.
Experimental Workflow Diagram
Caption: Workflow for the 2-[125I]-iodomelatonin saturation binding assay.
Signaling Pathway Context
Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs). Upon binding of an agonist like melatonin or 2-[125I]-iodomelatonin, these receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Understanding the binding characteristics through this assay is a critical first step in elucidating the downstream signaling effects of novel ligands.
Caption: Simplified Gi-coupled signaling pathway for melatonin receptors.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Iodomelatonin in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Iodomelatonin, particularly its radioiodinated form 2-[¹²⁵I]-iodomelatonin, in competitive binding experiments for the characterization of melatonin receptors (MT1 and MT2). This compound is a potent melatonin receptor agonist that serves as an invaluable tool in neuroscience and pharmacology for identifying and characterizing melatonin binding sites.[1][2][3] Its high affinity and specificity make it an ideal radioligand for determining the binding affinities of novel compounds.[4][5]
Introduction to this compound
This compound is a synthetic analog of melatonin. When labeled with iodine-125 (¹²⁵I), it becomes 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand used extensively in receptor binding assays. It acts as a full agonist at both MT1 and MT2 receptors, making it suitable for characterizing the binding of other potential agonists and antagonists. The use of 2-[¹²⁵I]-iodomelatonin has been instrumental in localizing melatonin receptors in the brain and peripheral tissues and in elucidating their pharmacological properties.
Key Applications
-
Receptor Characterization: Determining the affinity (Ki) and density (Bmax) of melatonin receptors in various tissues and cell lines.
-
Drug Screening: High-throughput screening of compound libraries to identify novel melatonin receptor ligands.
-
Pharmacological Profiling: Assessing the selectivity of new chemical entities for MT1 and MT2 receptor subtypes.
Quantitative Data Summary
The following tables summarize the binding affinity data for this compound and other key ligands at melatonin receptors, as determined by competitive binding experiments using 2-[¹²⁵I]-iodomelatonin.
Table 1: Binding Affinity (pKi) of Melatonin Agonists at Human MT1 and MT2 Receptors
| Compound | pKi at human MT1 | pKi at human MT2 | Reference |
| This compound | 10.55 | 9.87 | |
| Melatonin | ~9.9 - 10.2 | ~9.5 - 9.8 | |
| 6-Chloromelatonin | ~9.7 | ~9.8 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of 2-[¹²⁵I]-iodomelatonin in Various Tissues
| Tissue | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Chicken Retina | 434 ± 56 | 74.0 ± 13.6 | |
| Chicken Brain | 344 ± 24 | 57.6 ± 10.1 | |
| Sheep Pars Tuberalis | 20 - 34 | Not Specified |
Kd (equilibrium dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. Bmax (maximum number of binding sites) reflects the density of receptors in the tissue.
Table 3: Rank Order of Potency of Melatonin Analogs in Competing for 2-[¹²⁵I]-iodomelatonin Binding in Chicken Retina
| Rank | Compound |
| 1 | This compound |
| 2 | 6-Chloromelatonin |
| 3 | Melatonin |
| 4 | 6,7-dichloro-2-methylmelatonin |
| 5 | 6-Hydroxymelatonin |
| 6 | N-acetyltryptamine |
| 7 | 5-Methoxytryptamine |
This rank order demonstrates the relative affinities of different compounds for the melatonin binding site.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using 2-[¹²⁵I]-iodomelatonin
This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound for melatonin receptors.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cells or tissues expressing melatonin receptors (e.g., CHO cells stably expressing human MT1 or MT2 receptors, or chicken brain tissue).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: A range of concentrations of the unlabeled compound to be tested.
-
Non-specific Binding Control: A high concentration of a known melatonin receptor ligand (e.g., 1 µM melatonin).
-
Scintillation Vials and Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Gamma Counter.
2. Experimental Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In reaction tubes, combine the following in order:
-
Binding Buffer
-
A fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at a concentration close to its Kd, e.g., 50-100 pM).
-
Increasing concentrations of the unlabeled test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled melatonin (e.g., 1 µM).
-
-
Initiate Reaction: Add the membrane preparation (typically 50-100 µg of protein) to each tube to start the binding reaction.
-
Incubation: Incubate the reaction tubes at a specific temperature and duration to reach equilibrium. A common condition is 60-120 minutes at 37°C.
-
Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Caption: G-protein coupled signaling pathway of melatonin receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Melatonin Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Notes and Protocols for Localization of Melatonin Receptors with 2-Iodomelatonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the localization and characterization of melatonin receptors (MT1 and MT2) using the high-affinity radioligand, 2-[125I]iodomelatonin. This document offers step-by-step guidance on performing radioligand binding assays and in vitro autoradiography, essential techniques in melatonin receptor research and drug development.
Introduction
Melatonin, a hormone primarily synthesized in the pineal gland, orchestrates a variety of physiological processes, including the regulation of circadian rhythms, sleep, and neuroendocrine functions.[1] Its actions are mediated through high-affinity G protein-coupled receptors (GPCRs), predominantly the MT1 and MT2 subtypes.[2][3] Understanding the precise localization and pharmacological properties of these receptors is crucial for the development of novel therapeutics targeting melatonin-related pathways.
2-Iodomelatonin, particularly its radioiodinated form 2-[125I]iodomelatonin, is a potent agonist and the most widely used radioligand for studying melatonin receptors.[3][4] Its high affinity and specific binding to both MT1 and MT2 receptors make it an invaluable tool for their quantification, characterization, and anatomical localization in various tissues.
Quantitative Data Summary
The following tables summarize the binding affinity of 2-[125I]iodomelatonin for human and rodent MT1 and MT2 receptors, providing key quantitative parameters for experimental design and data interpretation.
Table 1: Binding Affinity (Kd) of 2-[125I]iodomelatonin for Melatonin Receptors
| Receptor Subtype | Species | Cell Line | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| hMT1 | Human | CHO | 26 ± 2 | 342 ± 26 | |
| hMT1 | Human | CHO | 19 ± 2 | 329 ± 31 | |
| hMT2 | Human | CHO | 78 ± 5 | 76 ± 7 | |
| hMT2 | Human | CHO | 65 ± 4 | 74 ± 6 | |
| hMT1 | Human | CHO | 116 | 1154 ± 38 | |
| hMT2 | Human | CHO | 80 ± 13 | 352 ± 19 | |
| mMT1 | Mouse | CHO | 87 ± 6 | 1705 ± 337 | |
| mMT2 | Mouse | CHO | - | 725 ± 93 | |
| Melatonin Receptor | Chicken | Retinal Membranes | 434 ± 56 | 74.0 ± 13.6 |
Table 2: Inhibition Constants (Ki) of Melatonin and Analogs for 2-[125I]iodomelatonin Binding
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| Melatonin | hMT1 | Human | 0.29 | |
| Melatonin | hMT2 | Human | 0.87 | |
| Ramelteon | hMT1 | Human | 0.03 | |
| Ramelteon | hMT2 | Human | 0.11 | |
| Tasimelteon | hMT1 | Human | 0.40 | |
| Tasimelteon | hMT2 | Human | 0.17 | |
| Agomelatine | hMT1 | Human | 0.95 | |
| Agomelatine | hMT2 | Human | 0.52 |
Experimental Protocols
Synthesis of 2-[125I]iodomelatonin
The synthesis of 2-[125I]iodomelatonin is a critical first step for its use as a radioligand. The following is a general protocol for the radioiodination of melatonin.
Materials:
-
Melatonin
-
Sodium [125I]iodide
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Reducing agent (e.g., Sodium metabisulfite)
-
HPLC system for purification
-
Solvents for HPLC (e.g., acetonitrile, water with trifluoroacetic acid)
Protocol:
-
Dissolve melatonin in a suitable solvent.
-
Add the oxidizing agent to the reaction vessel. Iodogen-coated tubes are a common and gentle method.
-
Introduce Sodium [125I]iodide to the reaction mixture.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at room temperature.
-
Quench the reaction by adding a reducing agent.
-
Purify the 2-[125I]iodomelatonin from the reaction mixture using reverse-phase HPLC.
-
Collect the fraction corresponding to 2-[125I]iodomelatonin and determine its specific activity.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity and density of melatonin receptors in tissues and cell lines.
A. Membrane Preparation
-
Homogenize tissues or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
B. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Prepare a series of dilutions of 2-[125I]iodomelatonin in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-50 µg of protein) to each well.
-
For each concentration of radioligand, prepare duplicate wells for total binding and duplicate wells for non-specific binding.
-
To the non-specific binding wells, add a high concentration of unlabeled melatonin (e.g., 1-10 µM) to saturate the receptors.
-
Add the various concentrations of 2-[125I]iodomelatonin to the wells.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
C. Competition Binding Assay
This assay determines the affinity (Ki) of unlabeled compounds for the melatonin receptors.
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of 2-[125I]iodomelatonin (typically at or below its Kd value) to all wells.
-
Add the various concentrations of the competitor compound to the wells. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled melatonin).
-
Follow steps 6-9 from the Saturation Binding Assay protocol.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography
In vitro autoradiography allows for the visualization and anatomical localization of melatonin receptors in tissue sections.
A. Tissue Section Preparation
-
Rapidly freeze fresh tissues (e.g., brain, retina) in isopentane cooled with liquid nitrogen.
-
Section the frozen tissue at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the slides at -80°C until use.
B. Autoradiographic Labeling
-
Bring the slides to room temperature.
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to rehydrate the tissue and remove endogenous substances.
-
Incubate the slides with a solution containing 2-[125I]iodomelatonin at a concentration near its Kd value.
-
To determine non-specific binding, incubate an adjacent set of slides in the same radioligand solution containing a high concentration of unlabeled melatonin (e.g., 1 µM).
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Wash the slides in ice-cold buffer to remove unbound radioligand. The number and duration of washes should be optimized to maximize the specific-to-non-specific binding ratio.
-
Briefly rinse the slides in distilled water to remove buffer salts.
-
Dry the slides quickly under a stream of cool, dry air.
C. Image Acquisition and Analysis
-
Appose the labeled and dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
Expose for an appropriate duration (from days to weeks) depending on the signal intensity.
-
Scan the phosphor screen using a phosphorimager or develop the film.
-
Analyze the resulting images to quantify the density of binding sites in different anatomical regions by comparing the signal intensity to the radioactive standards.
Visualizations
Melatonin Receptor Signaling Pathway
Caption: Melatonin receptor signaling pathways for MT1 and MT2.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for radioligand binding assays.
Experimental Workflow: In Vitro Autoradiography
Caption: Workflow for in vitro autoradiography.
References
- 1. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
Methodology for Assessing 2-Iodomelatonin Efficacy in Functional Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodomelatonin is a potent analog of melatonin and a valuable tool for studying the pharmacology of melatonin receptors, MT1 and MT2.[1] These G protein-coupled receptors (GPCRs) are key regulators of circadian rhythms, sleep, and other physiological processes.[2] Assessing the efficacy of this compound in functional assays is crucial for understanding its mechanism of action and therapeutic potential. These application notes provide detailed protocols for key functional assays to characterize the efficacy of this compound, including cAMP inhibition assays, GTPγS binding assays, and β-arrestin recruitment assays.
Signaling Pathways of Melatonin Receptors
Melatonin receptors, MT1 and MT2, primarily couple to inhibitory G proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other signaling pathways. Furthermore, melatonin receptors can signal through Gs-dependent pathways in certain cellular contexts, leading to an increase in cAMP.[3] Agonist binding also triggers the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can initiate G protein-independent signaling cascades.
References
Application Notes and Protocols for 2-Iodomelatonin Kinetic Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for conducting kinetic binding studies using 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for melatonin receptors. These studies are crucial for characterizing the binding properties of novel compounds targeting melatonin receptors, which are implicated in a variety of physiological processes and are targets for therapeutic intervention.
Introduction
Melatonin, a hormone primarily synthesized by the pineal gland, regulates circadian rhythms and possesses oncostatic, anti-inflammatory, and antioxidant properties. It exerts its effects mainly through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2][3] 2-[¹²⁵I]iodomelatonin is a widely used radioligand in binding assays to determine the affinity (Kd), binding capacity (Bmax), and competitive binding of unlabeled ligands for melatonin receptors.[4][5] Understanding the kinetic parameters of ligand-receptor interactions is fundamental for the development of novel therapeutics targeting the melatonergic system.
Melatonin Receptor Signaling Pathway
Melatonin receptors, MT1 and MT2, are primarily coupled to Gi/o proteins. Upon melatonin binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. The βγ subunit of the G protein can also activate other signaling cascades. Additionally, melatonin receptors can couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols
This section outlines the detailed methodologies for performing 2-[¹²⁵I]iodomelatonin kinetic binding studies, including membrane preparation, saturation binding assays, and competitive binding assays.
I. Membrane Preparation from Tissues or Cultured Cells
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Homogenization: Tissues or cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
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Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
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Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and re-centrifugation. This step is repeated to remove endogenous substances.
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Final Resuspension: The final membrane pellet is resuspended in a known volume of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
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Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
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Incubation Setup: In a series of tubes, a constant amount of membrane protein (e.g., 20-100 µg) is incubated with increasing concentrations of 2-[¹²⁵I]iodomelatonin (e.g., 5-500 pM).
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Nonspecific Binding: For each concentration of the radioligand, a parallel set of tubes is prepared containing a high concentration of unlabeled melatonin (e.g., 1 µM) to determine nonspecific binding.
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Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
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Washing: The filters are rapidly washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
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Radioactivity Counting: The radioactivity trapped on the filters is quantified using a gamma counter.
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Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the specific binding data (e.g., using a one-site binding hyperbola model in software like GraphPad Prism).
III. Competitive Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for the melatonin receptors.
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Incubation Setup: A constant amount of membrane protein is incubated with a fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at a concentration close to its Kd) and increasing concentrations of the unlabeled competitor compound.
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Incubation, Termination, and Counting: The incubation, termination, and counting steps are the same as described for the saturation binding assay.
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Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Experimental Workflow
The following diagram illustrates the general workflow for a 2-[¹²⁵I]iodomelatonin kinetic binding study.
Caption: Experimental Workflow for Kinetic Binding Studies.
Data Presentation
The quantitative data from 2-[¹²⁵I]iodomelatonin binding studies should be summarized in a clear and structured format. Below is a template table for presenting such data.
| Tissue/Cell Line | Receptor Subtype | Radioligand | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Chicken Retina | MT | 2-[¹²⁵I]iodomelatonin | 434 ± 56 | 74.0 ± 13.6 | |
| Chicken Spleen (3-weeks old) | MT | 2-[¹²⁵I]iodomelatonin | 31.4 ± 5.19 | 1.09 ± 0.11 | |
| Chicken Spleen (11-weeks old, mid-light) | MT | 2-[¹²⁵I]iodomelatonin | 42.1 ± 3.9 | 1.52 ± 0.16 | |
| Chicken Spleen (11-weeks old, mid-dark) | MT | 2-[¹²⁵I]iodomelatonin | 31.6 ± 4.9 | 1.35 ± 0.08 | |
| Chicken Duodenum (musculosa) | MT | 2-[¹²⁵I]iodomelatonin | 68 ± 18 | ~1 | |
| Human Jejunum (mucosa/submucosa) | MT | 2-[¹²⁵I]iodomelatonin | 150-200 | 0.7 | |
| CHO cells | hMT1 | 2-[¹²⁵I]iodomelatonin | - | - | |
| CHO cells | hMT2 | 2-[¹²⁵I]iodomelatonin | - | - |
Note: '-' indicates data not provided in the cited source.
Troubleshooting
Common issues in radioligand binding assays include high nonspecific binding, low specific binding, and high variability between replicates. To troubleshoot, consider the following:
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Optimize Protein Concentration: Using too high a protein concentration can increase nonspecific binding.
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Check Radioligand Quality: Ensure the radioligand is not degraded.
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Optimize Incubation Time and Temperature: Ensure the binding has reached equilibrium.
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Washing Efficiency: Inefficient washing can lead to high background noise.
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Filter Binding: Some compounds may bind to the filters; pre-soaking filters in a solution like 0.5% polyethyleneimine can help reduce this.
References
- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting high non-specific binding in 2-Iodomelatonin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high non-specific binding in 2-Iodomelatonin assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my this compound assay?
Non-specific binding (NSB) refers to the attachment of the radiolabeled this compound tracer to components other than the melatonin receptor, such as the walls of the assay tube, filter membranes, or other proteins in the sample.[1] High NSB can obscure the specific binding signal, leading to inaccurate quantification of the analyte and reduced assay sensitivity.[2]
Q2: What are the common causes of high non-specific binding?
High non-specific binding can stem from several factors:
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Hydrophobic Interactions: The this compound tracer, being a relatively hydrophobic molecule, can bind to plastic surfaces and other hydrophobic entities in the assay.[2]
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Electrostatic Interactions: Charged molecules in the sample or on assay components can non-specifically attract the tracer.[2][3]
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Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can promote non-specific interactions.
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Inadequate Blocking: Insufficient blocking of non-specific sites on the assay plate or membrane allows for unintended binding of the tracer.
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Tracer Quality: Degradation or impurities in the radiolabeled this compound can lead to increased NSB.
Q3: How can I measure the level of non-specific binding in my assay?
To determine non-specific binding, incubate the radiolabeled this compound with your sample in the presence of a saturating concentration of unlabeled ("cold") melatonin. The unlabeled melatonin will occupy all the specific receptor binding sites, so any remaining bound radioactivity is considered non-specific.
Troubleshooting High Non-Specific Binding
High non-specific binding is a common challenge in this compound assays. The following guide provides a systematic approach to identify and address the root cause of this issue.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Step 1: Verify Tracer Quality and Concentration
Issue: The radiolabeled this compound may be degraded or at too high a concentration.
Solutions:
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Check Tracer Purity: Ensure the radiochemical purity of the 2-[125I]iodomelatonin is high. Degradation can lead to increased non-specific interactions.
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Optimize Tracer Concentration: Use the lowest concentration of the tracer that provides an adequate signal-to-noise ratio. A common starting point is a concentration at or below the Kd value.
Step 2: Optimize Assay Buffer Composition
Issue: The pH, ionic strength, or other components of the assay buffer may be promoting non-specific binding.
Solutions:
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Adjust pH: Modify the pH of the buffer. Sometimes, a pH shift can minimize charge-based non-specific interactions.
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Increase Ionic Strength: Adding salts like NaCl (e.g., 150 mM) can shield electrostatic interactions that contribute to NSB.
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Add Detergents: Incorporate a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), to disrupt hydrophobic interactions.
Table 1: Effect of Buffer Additives on Non-Specific Binding (Illustrative Data)
| Buffer Additive | Concentration | Resulting Non-Specific Binding (CPM) | Percent Reduction in NSB |
| None (Control) | - | 5000 | 0% |
| NaCl | 150 mM | 3500 | 30% |
| Tween-20 | 0.05% (v/v) | 2800 | 44% |
| BSA | 0.5% (w/v) | 2500 | 50% |
| Casein | 1% (w/v) | 2000 | 60% |
| BSA + Tween-20 | 0.5% + 0.05% | 1800 | 64% |
Step 3: Evaluate and Optimize Blocking Step
Issue: Inadequate blocking of non-specific sites on assay plates, tubes, or filters.
Solutions:
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Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a common blocking agent. However, other proteins like casein or non-fat dry milk can be more effective in some systems.
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Optimize Blocking Agent Concentration: Titrate the concentration of the blocking agent to find the optimal level that minimizes NSB without interfering with specific binding.
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Increase Blocking Incubation Time and Temperature: Extend the incubation time (e.g., overnight at 4°C) or increase the temperature (e.g., 1-2 hours at room temperature) to ensure complete blocking.
Step 4: Refine Washing Protocol
Issue: Insufficient removal of unbound tracer during the wash steps.
Solutions:
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Increase Number of Washes: Add one or two extra wash steps to more thoroughly remove unbound this compound.
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Increase Wash Volume: Use a larger volume of wash buffer for each wash step.
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Use Cold Wash Buffer: Performing washes with ice-cold buffer can help reduce the dissociation of specifically bound ligand while effectively removing non-specifically bound tracer.
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Include Detergent in Wash Buffer: Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can aid in removing non-specifically bound tracer.
Experimental Protocols
Protocol: Evaluating Different Blocking Agents
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Prepare Blocking Buffers: Prepare a series of assay buffers containing different blocking agents at various concentrations (e.g., 0.1%, 0.5%, 1% BSA; 0.5%, 1%, 2% casein; etc.).
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Coat Plates/Tubes: If applicable, coat microplates or tubes with the receptor preparation according to your standard protocol.
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Block: Add the different blocking buffers to the wells/tubes and incubate for a set time and temperature (e.g., 2 hours at room temperature).
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Wash: Wash the plates/tubes with your standard wash buffer.
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Determine Non-Specific Binding: Add the assay buffer (containing the respective blocking agent), the radiolabeled this compound, and a saturating concentration of unlabeled melatonin to each well/tube.
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Incubate: Incubate according to your standard assay protocol.
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Wash and Count: Perform the final wash steps and measure the radioactivity in a gamma counter.
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Analyze: Compare the counts per minute (CPM) for each blocking agent to identify the one that yields the lowest non-specific binding.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via melatonin receptors.
References
optimizing incubation time for 2-Iodomelatonin binding kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting common issues encountered during 2-Iodomelatonin binding kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for 2-[125I]iodomelatonin binding assays?
A1: The optimal incubation time for 2-[125I]iodomelatonin binding assays is highly dependent on the receptor subtype being studied and the experimental temperature. Due to its slow dissociation, especially from the MT2 receptor, longer incubation times are generally required to reach equilibrium. For the MT2 receptor subtype, an incubation time of 20 hours is recommended to approximate equilibrium conditions.[1][2] While shorter incubation times (e.g., 2 hours) are sometimes used, it is important to recognize that these may not reflect true equilibrium and could affect the accuracy of affinity constant measurements.[1][2]
Q2: How does temperature affect 2-[125I]iodomelatonin binding?
A2: Temperature is a critical factor that influences the binding of 2-[125I]iodomelatonin. Binding is temperature-dependent, and both association and dissociation rates are accelerated at higher temperatures (e.g., 37°C).[3] Studies have shown that the binding affinity (Kd) can vary with temperature, sometimes showing a peak at an intermediate temperature (e.g., 21°C) with lower values at both higher and lower temperatures. It's crucial to maintain a consistent and accurately controlled temperature throughout your experiments to ensure reproducibility.
Q3: What are the key components of a typical binding buffer for 2-[125I]iodomelatonin assays?
A3: A common binding buffer for 2-[125I]iodomelatonin assays consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2. Ascorbic acid (e.g., 0.1%) may also be included to prevent oxidation. The exact composition can be optimized based on the specific tissue or cell preparation being used.
Q4: How can I determine non-specific binding in my assay?
A4: Non-specific binding is typically determined by adding a high concentration of a competing, non-labeled ligand to a parallel set of assay tubes. For 2-[125I]iodomelatonin binding, unlabeled melatonin at a concentration of 1-10 µM is commonly used. This high concentration will displace the radioligand from the specific receptor sites, leaving only the radioligand that is bound to other components of the assay mixture (e.g., filters, lipids).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand is "sticky" and binds to non-receptor components (e.g., plasticware, filters).- Inadequate blocking of non-specific sites.- Issues with the membrane preparation (e.g., excess lipids). | - Pre-soak filters (e.g., Whatman GF/B) in a solution like 0.5% polyethylenimine.- Include a blocking agent such as Bovine Serum Albumin (BSA) in your assay buffer.- Optimize the washing steps after incubation to more effectively remove unbound radioligand.- Ensure high-quality membrane preparation. |
| Low Specific Binding Signal | - Low receptor expression in the tissue/cell preparation.- Degradation of the radioligand or receptor.- Suboptimal assay conditions (e.g., incorrect pH, ion concentration). | - Use a tissue or cell line known to have higher receptor density.- Ensure proper storage and handling of the radioligand and membrane preparations. Aliquot reagents to avoid repeated freeze-thaw cycles.- Verify the pH and composition of your assay buffer. |
| Poor Reproducibility Between Experiments | - Inconsistent incubation times or temperatures.- Pipetting errors, especially with small volumes of radioligand or competitors.- Variability in membrane preparation batches. | - Strictly control and monitor incubation time and temperature.- Calibrate pipettes regularly and use high-quality tips.- Prepare a large, homogenous batch of membranes to be used across multiple experiments. |
| Calculated Affinity Constants (Kd/Ki) Seem Inaccurate | - Incubation time is too short to reach equilibrium, especially for MT2 receptors.- Inaccurate determination of radioligand concentration. | - For MT2 receptors, increase the incubation time to as long as 20 hours to approach equilibrium.- For MT1 receptors, a dissociation half-life of approximately 4 hours has been observed, so a shorter but still substantial incubation time may be sufficient.- Have the specific activity and concentration of your radioligand independently verified. |
Experimental Protocols
Radioligand Binding Assay for 2-[125I]iodomelatonin
This protocol provides a general framework for a saturation binding experiment to determine the Kd (dissociation constant) and Bmax (maximum receptor density).
Materials:
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Membrane Preparation: From cells or tissues expressing melatonin receptors.
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Radioligand: 2-[125I]iodomelatonin.
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Unlabeled Ligand: Melatonin.
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Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
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Wash Buffer: Cold Binding Buffer.
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Filters: Whatman GF/B glass fiber filters.
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Scintillation Fluid and Counter.
Procedure:
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Assay Setup: Prepare a series of tubes for total binding and non-specific binding (NSB).
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Total Binding: To each tube, add a fixed amount of membrane preparation and increasing concentrations of 2-[125I]iodomelatonin.
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Non-Specific Binding: To a parallel set of tubes, add the same components as for total binding, plus a high concentration of unlabeled melatonin (e.g., 10 µM).
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Incubation: Incubate all tubes at the desired temperature (e.g., 37°C) for a predetermined time. As noted, for MT2 receptors, this may need to be up to 20 hours.
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Termination of Binding: Rapidly filter the contents of each tube through the glass fiber filters using a cell harvester.
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Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a gamma counter.
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Data Analysis:
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Calculate specific binding by subtracting the NSB counts from the total binding counts for each radioligand concentration.
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Plot the specific binding versus the concentration of 2-[125I]iodomelatonin.
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Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
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Quantitative Data Summary
Table 1: Dissociation Kinetics of 2-[125I]iodomelatonin at Human MT1 and MT2 Receptors
| Receptor Subtype | Dissociation Half-life (t1/2) |
| MT1 | ~ 4 hours |
| MT2 | ~ 18 hours |
Data compiled from literature reports.
Table 2: Reported Binding Affinities (Kd) for 2-[125I]iodomelatonin
| Receptor/Tissue Source | Reported Kd (pM) |
| Chicken Brain Membranes | 24 ± 4.8 |
| Chicken Retina | 434 ± 56 |
| Rat Spleen Membranes (High Affinity Site) | 530 |
| Human Recombinant MT1 | pKi ~10.55 |
| Human Recombinant MT2 | pKi ~9.87 |
Note: pKi is the negative logarithm of the inhibition constant. These values are from various studies and experimental conditions may differ.
Visualizations
Signaling Pathways
Melatonin receptors MT1 and MT2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). They can also engage other signaling pathways.
Caption: Simplified signaling pathways for MT1 and MT2 receptors.
Experimental Workflow
The following diagram illustrates the key steps in a typical 2-[125I]iodomelatonin radioligand binding assay.
Caption: Workflow for a 2-[125I]iodomelatonin binding assay.
References
how to reduce experimental variability in 2-Iodomelatonin studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce experimental variability in studies involving 2-Iodomelatonin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: High Variability in Radioligand Binding Assays
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Question: We are observing significant well-to-well variability and poor reproducibility in our 2-[¹²⁵I]iodomelatonin binding assays. What are the likely causes and how can we mitigate this?
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Answer: High variability in radioligand binding assays can stem from several factors. Here’s a systematic approach to troubleshooting:
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Inadequate Incubation Time: 2-[¹²⁵I]iodomelatonin exhibits slow dissociation kinetics, particularly from the MT₂ receptor.[1][2][3] Short incubation times may not be sufficient to reach equilibrium, leading to inconsistent binding.
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Ligand Stability: The stability of both the radiolabeled and non-labeled this compound is critical. Degradation can lead to reduced binding affinity and increased variability.
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Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
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Assay Buffer Composition: The components of your binding buffer can influence receptor conformation and ligand binding.
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Solution: A commonly used binding buffer consists of 50 mM Tris-HCl (pH 7.4) with 5mM MgCl₂. Ensure the pH is consistent and the buffer is prepared fresh.
-
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Inconsistent Pipetting: Given the high affinity and low concentrations of this compound used, minor pipetting errors can lead to significant variability.
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Solution: Use calibrated pipettes and proper pipetting techniques. For low-volume additions, consider using automated liquid handlers if available.
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Circadian Variation in Receptor Expression: If using tissues or primary cells, be aware that melatonin receptor expression and affinity can vary with the circadian cycle.
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Solution: Standardize the time of day for tissue collection or cell harvesting to minimize variability due to circadian rhythms.
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Issue 2: Inconsistent Results in Cell-Based Functional Assays (e.g., cAMP, β-Arrestin)
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Question: Our functional assays measuring downstream signaling (e.g., cAMP inhibition) after this compound stimulation show a high degree of variability between experiments. How can we improve the robustness of these assays?
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Answer: Functional assays are inherently more complex than binding assays, and variability can be introduced at multiple steps.
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Cell Line Stability and Passage Number: Cell lines can exhibit genetic drift over time, leading to changes in receptor expression levels and signaling protein coupling.
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Solution: Use a consistent and low passage number of cells for all experiments. Implement a cell banking system to ensure a stable cell source.
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Receptor Expression Levels: Overexpression of GPCRs in recombinant cell lines can sometimes lead to artifacts or altered signaling profiles.
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Solution: Optimize transfection conditions to achieve a receptor expression level that yields a robust functional window without saturating the signaling pathway.
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Assay-Specific Parameters: Each functional assay has unique parameters that need to be optimized.
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For cAMP Assays: The concentration of forskolin (if used to stimulate adenylyl cyclase) and the presence of a phosphodiesterase (PDE) inhibitor are critical. Too high a forskolin concentration can mask the inhibitory effect of this compound.
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For β-Arrestin Assays: The choice of assay technology (e.g., BRET, NanoBiT, PathHunter) can influence the results. Ensure that the kinetics of β-arrestin recruitment are well-characterized for your specific receptor and ligand.
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Automation and Handling: Manual execution of multi-step cell-based assays is a significant source of variability.
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Solution: Where possible, automate liquid handling steps to improve precision and accuracy.
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Issue 3: Challenges in In Vivo Studies
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Question: We are conducting in vivo studies with this compound and are concerned about factors that could introduce variability. What are the key considerations?
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Answer: In vivo studies introduce additional layers of complexity.
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Photosensitivity: this compound, like melatonin, can be sensitive to light, which may affect its stability and efficacy.
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Solution: Prepare and administer this compound solutions under subdued lighting conditions. Use opaque or amber containers to store solutions.
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Metabolism and Half-Life: this compound has a longer in vivo half-life (approximately 60 minutes in rats) compared to melatonin, which should be considered in the experimental design.
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Solution: Design dosing schedules and sampling times that account for the specific pharmacokinetics of this compound.
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Animal Handling and Stress: Stress can influence various physiological parameters, potentially confounding the effects of this compound.
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Solution: Adhere to standardized animal handling protocols and allow for adequate acclimatization periods to minimize stress-induced variability. The ARRIVE guidelines provide a framework for rigorous in vivo experimental design and reporting.
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Inter-Animal Variability: Biological variability between animals is a known challenge.
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Solution: Use a sufficient number of animals per group to ensure statistical power and consider using stress response reporter mice to obtain more reproducible and mechanistic insights.
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Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from the literature. These values can serve as a reference for experimental design and data analysis.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species/System | Ligand | Parameter | Value | Reference |
| MT₁ | Human recombinant | This compound | pKi | 10.55 | |
| MT₂ | Human recombinant | This compound | pKi | 9.87 | |
| MT₁ | Human recombinant | This compound | Ki | 28 pM | |
| MT₁ | Hamster (CHO cells) | 2-[¹²⁵I]-iodomelatonin | Kd | 127 pM | |
| Melatonin Receptors | Chicken Retina | 2-[¹²⁵I]-iodomelatonin | Kd | 434 +/- 56 pM | |
| Melatonin Receptors | Chicken Retina | 2-[¹²⁵I]-iodomelatonin | Bmax | 74.0 +/- 13.6 fmol/mg protein |
Table 2: Functional Potency of this compound
| Assay Type | Receptor | Effect | Parameter | Value | Reference |
| cAMP Inhibition | MT₁ (human prostate cells) | Increased cAMP | Agonist | - | |
| Apoptosis Prevention | Cerebellar Granule Neurons | Reduced apoptosis rate | - | 66% reduction | |
| Caspase-3 Inhibition | Cerebellar Granule Neurons | Reduced caspase-3 activation | - | 64% reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Radioligand Competition Binding Assay
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Cell/Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing MT₁ and/or MT₂ receptors.
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Assay Buffer: Use 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
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Reaction Setup: In a 96-well plate, combine:
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Cell membranes (typically 10-50 µg protein per well).
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2-[¹²⁵I]iodomelatonin at a final concentration near its Kd (e.g., 100 pM).
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Increasing concentrations of unlabeled this compound or other competitor compounds.
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For non-specific binding determination, include a high concentration of unlabeled melatonin (e.g., 10 µM).
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Incubation: Incubate the plate at 37°C. For MT₁ receptors, 2 hours may be sufficient. For MT₂ receptors, a 20-hour incubation is recommended to approach equilibrium.
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Termination and Filtration: Terminate the binding reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer.
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Quantification: Measure the filter-bound radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP)
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Cell Culture: Plate cells expressing the melatonin receptor of interest in a suitable multi-well plate and allow them to adhere overnight.
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Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
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Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
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Stimulation: Add a pre-determined concentration of forskolin (e.g., EC₅₀ to EC₈₀) to all wells (except basal controls) to stimulate adenylyl cyclase.
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Lysis and Detection: After a 15-30 minute incubation with forskolin, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
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Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC₅₀.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling via MT₁/MT₂ receptors.
Caption: General workflow for a cell-based functional assay.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving signal-to-noise ratio in 2-[125I]-iodomelatonin assays
Welcome to the technical support center for 2-[125I]-iodomelatonin assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio.
Troubleshooting Guides
A common challenge in 2-[125I]-iodomelatonin assays is achieving a high signal-to-noise ratio. This is often compromised by high background noise or a weak specific signal. Below are guides to address these specific issues.
Issue 1: High Background or High Non-Specific Binding
High background can obscure the specific signal, leading to inaccurate results. Non-specific binding of the radioligand to off-target sites is a primary cause.[1]
Question: How can I reduce high background noise in my 2-[125I]-iodomelatonin assay?
Answer:
To reduce high background, consider the following troubleshooting steps:
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Optimize Washing Steps: Both insufficient and overly aggressive washing can be detrimental. Insufficient washing may leave unbound radioligand, while harsh washing can strip away specifically bound ligand.[1] Experiment with the duration, temperature, and number of washes to find the optimal balance.
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Include Blocking Agents: To ensure you are selectively labeling melatonin receptors, it's crucial to include agents that block the binding of 2-[125I]-iodomelatonin to other potential sites.[1]
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Use Blocking Agents for Surfaces: In assays with immobilized targets, blocking agents such as Bovine Serum Albumin (BSA) or casein can reduce non-specific binding to the assay plate or filter.
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Check Radioligand Quality: The purity and specific activity of your 2-[125I]-iodomelatonin are critical. Using a radioligand with low specific activity might necessitate higher concentrations, which can lead to increased non-specific binding. Always verify the radiochemical purity upon receipt and handle it as recommended by the manufacturer.
Issue 2: Weak Specific Signal
A weak specific signal can be as problematic as a high background, making it difficult to obtain reliable data.
Question: My specific signal is very low. What are the common causes and how can I improve it?
Answer:
A weak specific signal can stem from several factors. Here are some common causes and solutions:
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Low Receptor Density: The tissue or cell preparation you are using may have a low expression of melatonin receptors. It is advisable to use a positive control tissue or cell line known to have a high density of the target receptor to validate your experimental setup.
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Suboptimal Assay Conditions: Fine-tuning your assay conditions can significantly enhance the specific signal.
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Incubation Time and Temperature: Ensure that your incubation time is sufficient to reach equilibrium. The binding of 2-[125I]-iodomelatonin can be slow to reach equilibrium, particularly for the MT2 receptor subtype.
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Buffer Composition: The pH and ionic strength of your buffer can influence binding interactions. Ensure buffers are freshly prepared and stored correctly.
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Degraded Radioligand or Reagents: Verify the quality and integrity of all your reagents, including the 2-[125I]-iodomelatonin.
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Signal Amplification Techniques: For assays with inherently low signal, consider employing signal amplification methods, such as those used in enzyme-linked detection systems.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio I should aim for in a 2-[125I]-iodomelatonin assay?
A desirable signal-to-noise ratio (often represented as total binding / non-specific binding) is generally at least 3:1, but higher is always better for robust data.
Q2: How does incubation time affect the binding of 2-[125I]-iodomelatonin?
2-[125I]-iodomelatonin exhibits slow dissociation, especially from the MT2 receptor. Short incubation times may not be sufficient to reach equilibrium, which can affect the accurate determination of affinity constants (Ki values). It is recommended to perform kinetic experiments to determine the optimal incubation time for your specific system.
Q3: Can I use a different assay format to improve my signal-to-noise ratio?
Yes, a Scintillation Proximity Assay (SPA) is a homogeneous assay format that can significantly improve the signal-to-noise ratio. In an SPA, the radioligand only produces a signal when it is in close proximity to the receptor, which is bound to a scintillant-containing bead. This eliminates the need for a separation step to remove unbound radioligand, thereby reducing background.
Q4: What are the key parameters I can obtain from a 2-[125I]-iodomelatonin binding assay?
These assays are powerful for determining several key pharmacological parameters, including:
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Kd (Equilibrium Dissociation Constant): A measure of the affinity of the radioligand for the receptor.
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Bmax (Maximum Number of Binding Sites): Indicates the density of the receptor in the tissue or cell preparation.
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Ki (Inhibitor Constant): In competition assays, this measures the affinity of an unlabeled compound for the receptor.
Data Presentation
Table 1: Troubleshooting High Non-Specific Binding (NSB)
| Strategy | Rationale | Expected Outcome |
| Optimize Wash Steps | Remove unbound radioligand without dissociating specifically bound ligand. | Decrease in NSB with minimal impact on total binding. |
| Add GTPγS (10 µM) | Inhibit binding to G protein-coupled receptors. | Selective reduction in NSB if off-target GPCR binding is an issue. |
| Increase BSA in Buffer | Block non-specific binding sites on assay apparatus. | General reduction in NSB. |
| Use Fresh Radioligand | Ensure high purity and specific activity. | Lower NSB due to reduced binding of impurities. |
Table 2: Impact of Incubation Time on Observed Affinity (Illustrative)
| Receptor Subtype | Incubation Time | Observed Kd (pM) | Rationale |
| MT1 | 2 hours | ~50 | Faster association/dissociation kinetics. |
| MT1 | 20 hours | ~45 | Closer to true equilibrium. |
| MT2 | 2 hours | ~150 | Insufficient time to reach equilibrium due to slow dissociation. |
| MT2 | 20 hours | ~80 | Closer to true equilibrium, providing a more accurate affinity measurement. |
Experimental Protocols
Protocol 1: Standard 2-[125I]-Iodomelatonin Saturation Binding Assay
This protocol provides a general framework for a saturation binding assay using cell membranes.
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Membrane Preparation: Prepare cell or tissue membranes expressing the melatonin receptor of interest as per standard laboratory protocols.
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Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
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Reaction Setup:
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In a series of tubes, add increasing concentrations of 2-[125I]-iodomelatonin.
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For each concentration, prepare a parallel set of tubes for determining non-specific binding. To these tubes, add a high concentration of unlabeled melatonin (e.g., 1 µM) in addition to the radioligand.
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Add the membrane preparation (typically 20-100 µg of protein) to each tube.
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Bring the final volume to 250 µL with assay buffer.
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Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
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Termination of Binding: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Counting: Measure the radioactivity trapped on the filters using a gamma counter.
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Data Analysis:
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Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled melatonin) from the total binding.
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Plot specific binding against the concentration of 2-[125I]-iodomelatonin and perform a non-linear regression analysis to determine the Kd and Bmax.
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Protocol 2: Scintillation Proximity Assay (SPA) for 2-[125I]-Iodomelatonin Binding
This protocol outlines the use of SPA technology to improve the signal-to-noise ratio.
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Reagent Preparation:
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Reconstitute biotinylated membranes containing the melatonin receptor.
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Prepare streptavidin-coated SPA beads.
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Assay Setup:
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In a microplate, add the biotinylated membranes, streptavidin-coated SPA beads, and varying concentrations of 2-[125I]-iodomelatonin.
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For non-specific binding wells, include an excess of unlabeled melatonin.
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Incubation: Incubate the plate to allow the binding of the membranes to the beads and the radioligand to the receptor.
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Signal Detection: Measure the light emission from the SPA beads using a suitable microplate scintillation counter. No washing step is required.
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Data Analysis: Analyze the data similarly to the standard filtration assay to determine binding parameters.
Visualizations
Caption: Standard workflow for a 2-[125I]-iodomelatonin filtration binding assay.
Caption: Decision tree for troubleshooting high background in binding assays.
Caption: Principle of Scintillation Proximity Assay (SPA) for signal enhancement.
References
addressing solubility issues with 2-Iodomelatonin in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-Iodomelatonin in aqueous buffers. The following information is designed to facilitate the successful use of this compound in a variety of experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent agonist of the melatonin receptor 1 (MT1), exhibiting a five-fold higher selectivity for MT1 over the MT2 receptor.[1] It is widely used to characterize melatonin binding sites in various tissues.[1] Like many small molecule drug candidates, this compound is hydrophobic, leading to low solubility in aqueous solutions, which can cause precipitation and lead to inaccurate and unreliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: The most effective solvents for creating a concentrated stock solution of this compound are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1] It is essential to first dissolve the compound in one of these organic solvents before diluting it into your aqueous experimental buffer.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in your chosen organic solvent (e.g., DMSO). Gentle warming and sonication can be used to aid dissolution.[1] For example, in DMSO, a stock solution of up to 30 mg/mL can be prepared, though this may require ultrasonic warming.[1] It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. While DMSO is crucial for solubility, higher concentrations can be toxic to cells and interfere with experimental outcomes.
Q5: How can I improve the solubility of this compound in my aqueous buffer?
A5: If you experience precipitation after diluting your DMSO stock solution into an aqueous buffer, consider the following strategies:
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Co-solvents: The use of co-solvents such as polyethylene glycol (PEG300) and surfactants like Tween-80 can significantly improve solubility. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.
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Proper Dilution Technique: Add the concentrated stock solution to the aqueous buffer slowly and with constant mixing. This helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
Q6: What is the stability of this compound in aqueous solutions and stock solutions?
A6: Aqueous solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for one month or at -80°C for up to six months. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL (83.76 mM) | May require ultrasonic warming. Use of new, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | 30 mg/mL (83.76 mM) | May require ultrasonic warming. |
| Ethanol | 20 mg/mL (55.84 mM) | May require ultrasonic warming. |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | This provides an approximate solubility in a mixed aqueous buffer system. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer. | 1. Final concentration exceeds solubility limit.2. Insufficient co-solvent (DMSO) in the final solution.3. Improper mixing technique. | 1. Lower the final target concentration of this compound.2. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (ideally ≤0.1%).3. Add the stock solution slowly to the buffer while vortexing or stirring to ensure rapid dispersion. |
| The prepared working solution appears cloudy or turbid. | 1. Incomplete dissolution of the initial stock.2. Formation of fine, suspended precipitate. | 1. Ensure the initial stock solution is completely dissolved. Gentle warming or sonication may be necessary.2. Centrifuge the cloudy solution at high speed and use the supernatant, acknowledging that the actual concentration may be lower than calculated. |
| Inconsistent experimental results between trials. | 1. Use of aged or improperly stored stock solutions.2. Repeated freeze-thaw cycles of the stock solution.3. Precipitation in the final working solution, leading to variable active concentrations. | 1. Always use freshly prepared working solutions. Use stock solutions within their recommended storage period.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Visually inspect the final working solution for any signs of precipitation before each use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out 3.58 mg of this compound (Molecular Weight: 358.18 g/mol ).
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Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound.
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Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
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Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
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Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm Medium: Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
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Dilution: To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.
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Final DMSO Concentration: This dilution will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
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Use Immediately: Use the freshly prepared working solution for your experiment without delay. Do not store diluted aqueous solutions.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol is adapted from a general method for preparing poorly soluble compounds for in vivo use.
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Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
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Co-solvent Addition: In a sterile tube, add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution and mix thoroughly.
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Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
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Aqueous Phase Addition: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix thoroughly.
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Final Concentrations: This will result in a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.5 mg/mL.
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Administration: The final solution should be clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. Administer the freshly prepared formulation.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
best practices for storing and handling 2-Iodomelatonin to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 2-Iodomelatonin to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers suggest that for extended periods (up to 24 months), the product can be stored tightly sealed at -20°C.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO (to 100 mM) and ethanol (to 100 mM).[1] It is recommended to prepare stock solutions fresh. However, if advance preparation is necessary, dissolve this compound in high-quality, anhydrous DMSO. For in vivo experiments, a common practice is to first prepare a concentrated stock in DMSO and then dilute it with other co-solvents like PEG300, Tween-80, and saline.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in DMSO solution?
A5: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO indicate that many compounds remain stable for extended periods when stored properly. One study showed that 85% of a diverse set of compounds were stable in a DMSO/water (90/10) mixture for 2 years at 4°C. However, for optimal stability of this compound solutions, storage at -20°C or -80°C is strongly recommended. The presence of water in DMSO can be more detrimental to compound stability than oxygen.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal in receptor binding assays | Degraded this compound: The compound may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Ensure stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. 3. Verify the purity of the solid compound using a suitable analytical method like HPLC. |
| Incorrect buffer or assay conditions: The pH, ionic strength, or temperature of the assay buffer may not be optimal for receptor binding. | 1. Verify that the assay buffer composition and pH are appropriate for melatonin receptors. 2. Optimize incubation time and temperature. For 2-[¹²⁵I]iodomelatonin binding, equilibrium may be reached only after long incubation times, especially for the MT2 receptor. | |
| High non-specific binding in radioligand assays | Radioligand concentration too high: Using an excessive concentration of radiolabeled this compound can increase non-specific binding. | 1. Use a radioligand concentration at or below the Kd value for the receptor. 2. Perform saturation binding experiments to determine the optimal radioligand concentration. |
| Insufficient washing: Inadequate washing of filters or plates can leave unbound radioligand, contributing to high background. | 1. Increase the number and/or volume of wash steps. 2. Use ice-cold wash buffer to minimize dissociation of the bound ligand during washing. | |
| Hydrophobic interactions: this compound, being a lipophilic molecule, may bind non-specifically to plasticware or filter membranes. | 1. Add a carrier protein like bovine serum albumin (BSA) to the assay buffer to block non-specific binding sites. 2. Pre-soak filter mats in a solution of a blocking agent like polyethyleneimine (PEI). | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility: this compound has poor solubility in purely aqueous solutions. | 1. Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. 2. For in vivo preparations, use co-solvents such as PEG300 and Tween-80 to improve solubility. Gentle warming and sonication can also aid dissolution. |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent pipetting or weighing can lead to variations in compound concentration. | 1. Calibrate pipettes and balances regularly. 2. Prepare a larger batch of stock solution and aliquot for single-use to ensure consistency across multiple experiments. |
| DMSO quality: The presence of water or other impurities in DMSO can affect compound stability and solubility. | 1. Use high-purity, anhydrous DMSO. 2. Store DMSO properly to prevent water absorption. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 24 months | Keep tightly sealed and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for melatonin analysis and is intended to provide a framework for assessing the purity and degradation of this compound.
1. Objective: To determine the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) using a stability-indicating HPLC method.
2. Materials:
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This compound reference standard
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HPLC grade acetonitrile, methanol, and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV or PDA detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
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pH meter
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Photostability chamber
3. HPLC Method (starting conditions, may require optimization):
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Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Isocratic elution.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 225 nm
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Injection Volume: 20 µL
4. Preparation of Solutions:
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Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).
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Sample Solutions for Forced Degradation:
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before injection.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
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Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.
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Thermal Degradation: Store solid this compound in an oven at a specified temperature (e.g., 60°C) for a set duration. Dissolve in the mobile phase before analysis.
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Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
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5. Analysis:
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Inject the standard solution to determine the retention time and peak area of the intact this compound.
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Inject the stressed samples.
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Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
6. Data Interpretation:
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Calculate the percentage degradation of this compound in each stress condition.
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A stability-indicating method is one that can resolve the parent peak from all degradation product peaks.
Visualizations
Caption: this compound signaling through MT1 and MT2 receptors.
Caption: Experimental workflow for this compound.
References
identifying and mitigating experimental artifacts with 2-Iodomelatonin
Welcome to the technical support center for 2-Iodomelatonin. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with this potent melatonin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-affinity analog of melatonin.[1][2] It is a potent agonist for melatonin receptors MT1 and MT2.[3] Due to its high affinity, the radio-iodinated form, 2-[125I]iodomelatonin, is widely used as a radioligand to identify, characterize, and localize melatonin binding sites in various tissues.
Q2: What are the most common experimental artifacts associated with this compound?
A2: The most frequently encountered artifacts include high non-specific binding in radioligand assays, inaccurate affinity constant (Kd) determination due to slow dissociation kinetics, and potential interference in cell viability assays. Variability can also arise from issues with its solubility and stability if not handled correctly.
Q3: How can I minimize non-specific binding in my 2-[125I]iodomelatonin binding assay?
A3: High non-specific binding can be addressed by optimizing several aspects of your protocol. Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA). It's also crucial to use the lowest possible concentration of the radioligand that still provides a robust signal. Additionally, optimizing washing steps to effectively remove unbound radioligand is critical.
Q4: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. Melatonin and its analogs can be sensitive to light and oxidation. It is recommended to prepare solutions fresh and protect them from light. For longer-term storage, follow the manufacturer's recommendations, which typically involve storing stock solutions at -20°C or -80°C for a limited time.
Q5: Can this compound interfere with cell viability assays like MTT or CCK-8?
A5: While not extensively documented specifically for this compound, compounds can interfere with colorimetric viability assays. Potential interferences can include the compound's color overlapping with the absorbance spectrum of the formazan product, or the compound directly reducing the tetrazolium salt, leading to a false-positive signal for cell viability. It is crucial to include proper controls to test for such artifacts.
Troubleshooting Guides
Radioligand Binding Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration too high.2. Inadequate blocking.3. Insufficient washing.4. Filter binding. | 1. Perform a saturation binding experiment to determine the optimal radioligand concentration.2. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.3. Optimize the number and duration of wash steps with ice-cold buffer.4. Pre-soak filters in a solution of a non-specific binding blocker (e.g., polyethyleneimine). |
| Inaccurate Kd/Ki Values | 1. Assay not at equilibrium due to slow dissociation of 2-[125I]iodomelatonin.2. Ligand depletion. | 1. Determine the dissociation rate (koff) and ensure the incubation time is at least 5 times the dissociation half-life (t1/2). For MT2 receptors, this may require incubation times of up to 20 hours.2. Ensure that the total receptor concentration is significantly lower than the Kd of the radioligand to prevent ligand depletion. |
| Low Specific Binding Signal | 1. Low receptor expression in the tissue/cell preparation.2. Degraded radioligand.3. Incorrect buffer composition. | 1. Use a tissue or cell line known to express the target receptor at sufficient levels.2. Check the age and storage conditions of your radioligand. Use a fresh batch if necessary.3. Verify the pH and composition of your binding buffer. |
Cell Viability Assays (MTT, CCK-8)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Increased Absorbance in No-Cell Control Wells | 1. This compound directly reduces the tetrazolium salt.2. This compound absorbs light at the same wavelength as the formazan product. | 1. In a cell-free system, incubate this compound with the assay reagent (MTT or CCK-8) and measure the absorbance. If an increase is observed, the compound is directly reducing the reagent.2. Measure the absorbance of this compound in the assay medium at the appropriate wavelength. |
| Inhibition of Color Development | This compound interferes with the enzymatic reduction of the tetrazolium salt. | In a cell-free system using a reducing agent like NADH to generate the formazan product, assess whether the presence of this compound inhibits this reaction. |
| Inconsistent Results at High Concentrations | Poor solubility of this compound leading to precipitation. | Visually inspect wells for any precipitate. If solubility is an issue, consider using a different solvent or reducing the final concentration. Ensure the final solvent concentration in the culture medium is not toxic to the cells. |
Experimental Protocols
Protocol 1: Validating Equilibrium Conditions in 2-[125I]iodomelatonin Binding Assays
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Objective: To determine the necessary incubation time to reach equilibrium for accurate affinity measurements.
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Methodology:
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Prepare your membrane/cell suspension and binding buffer.
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Perform an association experiment by incubating the membranes/cells with a fixed concentration of 2-[125I]iodomelatonin (close to the expected Kd) for various time points (e.g., ranging from 15 minutes to 24 hours).
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At each time point, separate bound and free radioligand and measure the specific binding.
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Plot specific binding against time. Equilibrium is reached when the binding plateaus.
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To confirm, perform a dissociation experiment. Allow binding to reach equilibrium, then add an excess of a non-radioactive competitor (e.g., unlabeled melatonin) to prevent re-binding of the radioligand.
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Measure the decrease in specific binding over time.
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The incubation time for your competition and saturation assays should be longer than the time required to reach the plateau in the association experiment. For MT2 receptors, this may be up to 20 hours.
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Protocol 2: Assessing this compound Interference in Cell Viability Assays
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Objective: To determine if this compound interferes with the colorimetric readout of MTT or CCK-8 assays.
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Methodology:
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Direct Reduction Control:
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Prepare wells with cell culture medium and the same concentrations of this compound to be used in the experiment, but without cells.
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Add the MTT or CCK-8 reagent and incubate for the standard duration.
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If using MTT, add the solubilization solution.
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Measure the absorbance. A significant increase in absorbance compared to the medium-only control indicates direct reduction of the tetrazolium salt.
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Color Interference Control:
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Prepare wells with cell culture medium and the various concentrations of this compound, without the assay reagent.
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Measure the absorbance at the same wavelength used for the assay. This will determine if the compound itself absorbs light at this wavelength.
-
-
Data Correction: Subtract the absorbance values from the corresponding control wells (direct reduction and color interference) from your experimental wells.
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound at Melatonin Receptors
| Receptor Subtype | Ligand | Ki (pM) | Kd (pM) | Species/System | Reference |
| MT1 | This compound | 28 | - | Human recombinant | |
| MT1 | 2-[125I]iodomelatonin | - | 20-34 | Sheep pars tuberalis | |
| MT2 | This compound | - | - | Human recombinant | |
| MT1 & MT2 | 2-[125I]iodomelatonin | - | 20-34 | Chicken brain |
Table 2: Dissociation Kinetics of 2-[125I]iodomelatonin
| Receptor Subtype | Dissociation Half-life (t1/2) | System | Reference |
| MT1 | ~4 hours | Human recombinant | |
| MT2 | ~18 hours | Human recombinant |
Visualizations
Caption: Melatonin Receptor Signaling Pathway for this compound.
Caption: Workflow for Identifying and Mitigating Experimental Artifacts.
References
Technical Support Center: Optimizing 2-Iodomelatonin Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for 2-Iodomelatonin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the standard buffer composition for 2-[¹²⁵I]iodomelatonin binding assays?
A standard and widely used buffer for 2-[¹²⁵I]iodomelatonin binding assays is a Tris-HCl buffer. A common composition includes 50 mM Tris-HCl, supplemented with salts like NaCl and MgCl₂. The pH is typically maintained around 7.4, which mimics physiological conditions.
Q2: Why is the choice of buffer so critical for this assay?
The buffer composition, pH, and ionic strength can significantly influence the binding of 2-[¹²⁵I]iodomelatonin to its receptors (MT1 and MT2). An optimal buffer stabilizes the receptor in its native conformation, maximizes specific binding, and minimizes non-specific binding, thereby ensuring the accuracy and reproducibility of the experimental results.
Q3: How does pH affect 2-[¹²⁵I]iodomelatonin binding?
The binding of 2-[¹²⁵I]iodomelatonin to melatonin receptors is highly pH-dependent. The optimal pH is generally around 7.4. Deviations from this value can alter the ionization state of amino acid residues in the receptor's binding pocket, potentially reducing ligand affinity and specific binding.
Q4: What is the role of divalent cations like Mg²⁺ in the binding buffer?
Divalent cations such as Magnesium (Mg²⁺) can be important for maintaining the active conformation of G protein-coupled receptors (GPCRs), including the MT1 and MT2 melatonin receptors. Their presence in the buffer can enhance receptor-ligand interactions and improve the signal-to-noise ratio of the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | - Inappropriate buffer composition. | - Optimize the concentration of NaCl in your buffer (e.g., 100-150 mM).- Add a non-ionic detergent like 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA) to the buffer to block non-specific sites. |
| Low Specific Binding | - Suboptimal pH.- Incorrect incubation temperature or time. | - Ensure the buffer pH is precisely 7.4.- Optimize incubation time and temperature. A common starting point is 60 minutes at 37°C. |
| High Assay Variability | - Inconsistent buffer preparation.- Instability of the receptor preparation. | - Prepare fresh buffer for each experiment from high-purity reagents.- Ensure complete homogenization of membrane preparations. |
| No or Very Low Binding | - Degraded radioligand.- Inactive receptor preparation. | - Check the age and storage conditions of your 2-[¹²⁵I]iodomelatonin.- Prepare fresh cell membranes or tissue homogenates. |
Experimental Protocols
Preparation of Binding Buffer (50 mM Tris-HCl, pH 7.4)
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Dissolve 6.057 g of Tris base in 800 mL of distilled water.
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Adjust the pH to 7.4 using concentrated HCl.
-
Add any required salts, such as NaCl or MgCl₂.
-
Bring the final volume to 1 L with distilled water.
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Store at 4°C.
Radioligand Binding Assay Protocol
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Prepare cell membranes expressing melatonin receptors. A typical protein concentration is 20-100 µg per assay tube.
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In each tube, add 50 µL of the membrane preparation.
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Add 50 µL of 2-[¹²⁵I]iodomelatonin at the desired concentration (e.g., 20-200 pM).
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For non-specific binding determination, add 50 µL of a high concentration of a competing ligand (e.g., 1 µM melatonin).
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For total binding, add 50 µL of binding buffer.
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Bring the total volume in each tube to 500 µL with binding buffer.
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Incubate the tubes at 37°C for 60 minutes.
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Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
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Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Measure the radioactivity retained on the filters using a gamma counter.
Visualizing Experimental Workflow and Signaling Pathways
Caption: Workflow for a this compound Radioligand Binding Assay.
Caption: Simplified Signaling Pathways for MT1 and MT2 Melatonin Receptors.
how to determine the optimal concentration of 2-[125I]-iodomelatonin for assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 2-[125I]-iodomelatonin in binding assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of 2-[125I]-iodomelatonin for my assay?
The optimal concentration is determined through a saturation binding experiment. In this experiment, a fixed amount of your tissue homogenate or cell membrane preparation is incubated with increasing concentrations of 2-[125I]-iodomelatonin. The goal is to find the concentration that saturates the melatonin receptors. This is typically a concentration equal to or slightly above the dissociation constant (Kd), which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Using a concentration much higher than the Kd can lead to increased non-specific binding and waste of expensive radioligand.
Q2: What is non-specific binding and how do I control for it?
Non-specific binding refers to the binding of 2-[125I]-iodomelatonin to components other than the target melatonin receptors, such as lipids, other proteins, or the filter paper used in the assay. To measure it, a parallel set of reactions is prepared that includes a high concentration of a non-radioactive (cold) ligand, such as unlabeled melatonin (typically 1-10 µM). This cold ligand will occupy all the specific receptor sites, so any remaining bound radioactivity is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold ligand).
Q3: I am seeing very high non-specific binding. What are the common causes and solutions?
High non-specific binding can obscure the specific binding signal. Here are some common causes and potential solutions:
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Radioligand Concentration Too High: Using a concentration of 2-[125I]-iodomelatonin significantly above the Kd can increase non-specific interactions. Try reducing the concentration.
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Insufficient Blocking: The assay buffer may not be adequately preventing non-specific interactions. Adding a blocking agent like bovine serum albumin (BSA) at a concentration of 0.1% to 5% can help.
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Inadequate Washing: During the separation of bound and free radioligand (e.g., by filtration), insufficient washing can leave unbound radioligand on the filter, contributing to high background. Ensure your wash buffer is cold and that you perform an adequate number of washes.
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Lipophilicity of the Radioligand: 2-[125I]-iodomelatonin is lipophilic and can bind to non-receptor lipids. Including BSA in the incubation and wash buffers can help mitigate this.
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Filter Binding: The radioligand may be binding to the filters themselves. Pre-soaking the filters in a solution like 0.3% polyethylenimine (PEI) can reduce this.
Q4: My specific binding is very low. What can I do?
Low specific binding can be due to several factors:
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Low Receptor Expression: The tissue or cells you are using may have a very low density of melatonin receptors (Bmax). You may need to increase the amount of protein used in the assay.
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Degraded Receptor Preparation: Ensure that your membrane preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade the receptors.
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Incorrect Assay Conditions: Verify the pH and composition of your binding buffer. The optimal pH for melatonin receptor binding is typically around 7.4.
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Radioligand Degradation: Ensure your 2-[125I]-iodomelatonin has not degraded. Check the expiration date and store it as recommended by the manufacturer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors. Inconsistent washing of filters. | Use calibrated pipettes and be consistent with your technique. Ensure each filter is washed with the same volume of buffer for the same duration. |
| Low or no specific binding | Degraded radioligand or receptors. Insufficient receptor concentration. | Check the age and storage of your radioligand. Prepare fresh membrane fractions. Increase the amount of membrane protein per tube. |
| High non-specific binding | Radioligand concentration is too high. The radioligand is sticking to filters or vials. | Perform a saturation binding experiment to determine the Kd and use a concentration close to it. Pre-treat filters with 0.3% PEI and add BSA (e.g., 0.1-1%) to the binding buffer. |
| Kd value is significantly different from published values | Incorrect assay conditions (pH, temperature, ion concentration). Radioligand degradation. Issues with data analysis. | Optimize assay buffer and incubation conditions. Use fresh radioligand. Review your saturation binding curve and Scatchard plot analysis. |
Experimental Protocols
Saturation Binding Assay
This experiment is crucial for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for 2-[125I]-iodomelatonin in your sample.
Materials:
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2-[125I]-iodomelatonin
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Unlabeled melatonin
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Membrane preparation from your tissue or cells of interest
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Bovine Serum Albumin (BSA)
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Polyethylenimine (PEI)
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Glass fiber filters (e.g., Whatman GF/B or GF/C)
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Scintillation fluid and vials
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Gamma counter
Procedure:
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Prepare Reagents: Prepare the binding buffer. A common choice is 50 mM Tris-HCl, pH 7.4. Adding 0.1% BSA to the buffer can help reduce non-specific binding.
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Set Up Assay Tubes: Prepare two sets of tubes.
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Total Binding: Add increasing concentrations of 2-[125I]-iodomelatonin (e.g., 5-400 pM) to the binding buffer.
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Non-specific Binding: Add the same increasing concentrations of 2-[125I]-iodomelatonin, but also include a high concentration of unlabeled melatonin (e.g., 1 µM) to each tube.
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-
Add Membrane Preparation: Add a consistent amount of your membrane preparation (typically 20-100 µg of protein) to each tube. The final assay volume is often between 100 and 250 µL.
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Incubate: Incubate the tubes at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium (e.g., 60 minutes).
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Separate Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
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Count Radioactivity: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
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Data Analysis:
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Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
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Plot specific binding against the concentration of 2-[125I]-iodomelatonin. This will generate a saturation curve.
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Analyze the data using non-linear regression to determine the Kd and Bmax. A Scatchard plot can also be used for linearization of the data.
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Competitive Binding Assay
This assay is used to determine the affinity (Ki) of a competing, unlabeled drug or compound for the melatonin receptors.
Procedure:
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Choose Radioligand Concentration: Select a single concentration of 2-[125I]-iodomelatonin, typically at or near the Kd value determined from your saturation binding experiment.
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Set Up Assay Tubes: Prepare tubes containing:
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The chosen concentration of 2-[125I]-iodomelatonin.
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Your membrane preparation.
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Increasing concentrations of the unlabeled competitor drug.
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Incubate and Filter: Follow the same incubation and filtration steps as in the saturation binding assay.
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Count and Analyze: Measure the radioactivity on the filters. Plot the percentage of specific binding against the log concentration of the competitor. This will generate a sigmoidal competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
| Parameter | Typical Value Range | Notes |
| 2-[125I]-iodomelatonin Concentration Range for Saturation Assay | 5 - 400 pM | The range should span from well below to well above the expected Kd. |
| Kd for MT1 Receptor | 20 - 150 pM | This can vary depending on the species and tissue source. |
| Kd for MT2 Receptor | 50 - 250 pM | This can vary depending on the species and tissue source. |
| Concentration of Unlabeled Melatonin for Non-specific Binding | 1 - 10 µM | This should be a saturating concentration to displace all specific binding. |
| Incubation Time | 30 - 120 minutes | Should be sufficient to reach equilibrium. |
| Incubation Temperature | 25 - 37°C | Higher temperatures can shorten the time to equilibrium but may also increase receptor degradation. |
Visualizations
Caption: Workflow for a 2-[125I]-iodomelatonin saturation binding experiment.
Caption: Specific vs. Non-specific binding of 2-[125I]-iodomelatonin ([125I]-MEL).
Technical Support Center: Overcoming Challenges in Reproducing 2-Iodomelatonin Binding Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reproducing 2-[¹²⁵I]iodomelatonin binding data.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in 2-[¹²⁵I]iodomelatonin binding assays?
A1: The most frequently reported challenges include:
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High non-specific binding (NSB): This can mask the specific binding signal and is often caused by the lipophilic nature of 2-[¹²⁵I]iodomelatonin.
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Low specific binding: This may result from low receptor expression in the chosen tissue or cell line, improperly prepared membranes, or suboptimal assay conditions.[1]
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Poor reproducibility: Inconsistent results can stem from variability in membrane preparations, incubation times that do not allow for equilibrium, and differences in washing procedures.
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Slow dissociation kinetics: 2-[¹²⁵I]iodomelatonin exhibits slow dissociation, particularly from the MT₂ receptor, which can make it difficult to reach equilibrium during standard incubation times.[2][3]
Q2: How does the slow dissociation of 2-[¹²⁵I]iodomelatonin affect binding data?
A2: The slow dissociation half-life of 2-[¹²⁵I]iodomelatonin, which is approximately 4 hours for the MT₁ receptor and can be as long as 18 hours for the MT₂ receptor, means that short incubation times (e.g., 2 hours) may not be sufficient to reach equilibrium.[2] This can lead to an underestimation of the binding affinity (an artificially high Kᵢ value) in competition assays.[3] For the MT₂ receptor, incubation times of 20 hours or longer may be necessary to approach equilibrium.
Q3: What is a suitable concentration of 2-[¹²⁵I]iodomelatonin to use in a binding assay?
A3: The concentration of 2-[¹²⁵I]iodomelatonin should ideally be close to its dissociation constant (Kd) for the receptor of interest. For saturation binding experiments, a range of concentrations spanning from well below to well above the expected Kd is used. In competition assays, a single concentration, typically at or near the Kd, is used. Using excessively high concentrations can lead to increased non-specific binding.
Q4: How can I differentiate between binding to MT₁ and MT₂ receptors?
A4: Differentiating between MT₁ and MT₂ receptor binding can be achieved by using cell lines selectively expressing one receptor subtype or by employing subtype-selective ligands in competition assays. For example, the antagonist 4-P-PDOT shows significantly higher affinity for the MT₂ receptor.
Troubleshooting Guides
Problem 1: High Non-Specific Binding (NSB)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ligand sticking to surfaces | Add a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer. Pre-coat assay tubes/plates with a blocking agent like polyethyleneimine (PEI). | Reduced binding of the radioligand to the assay vessel and filter materials. |
| Inappropriate buffer conditions | Optimize the pH of the assay buffer. Increase the ionic strength by adding NaCl (up to 200 mM) to disrupt electrostatic interactions. | Decreased non-specific interactions by masking charged and hydrophobic sites. |
| Insufficient washing | Increase the number of wash steps (e.g., from 2 to 4). Use ice-cold wash buffer to minimize dissociation of specifically bound ligand. | More effective removal of unbound and non-specifically bound radioligand. |
| High radioligand concentration | Reduce the concentration of 2-[¹²⁵I]iodomelatonin used in the assay. | Lower background signal, improving the signal-to-noise ratio. |
Problem 2: Low or No Detectable Specific Binding
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low receptor expression | Use a tissue or cell line known to express high levels of melatonin receptors (e.g., CHO cells stably expressing the receptor, chicken brain). Confirm receptor expression using another method like Western Blot or qPCR. | Increased specific binding signal due to a higher concentration of the target receptor. |
| Degraded receptor preparation | Prepare fresh cell membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles. Ensure protease inhibitors are included during membrane preparation. | Preservation of receptor integrity and binding capacity. |
| Suboptimal incubation time | Increase the incubation time to ensure equilibrium is reached, especially for the MT₂ receptor (consider up to 20 hours). Perform a time-course experiment to determine the optimal incubation time. | More accurate determination of binding parameters as the reaction will have reached equilibrium. |
| Inactive radioligand | Check the age and specific activity of the 2-[¹²⁵I]iodomelatonin. Use a fresh batch if necessary. | A radioligand with high specific activity will provide a stronger signal. |
Problem 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent membrane preparation | Standardize the membrane preparation protocol, including homogenization, centrifugation steps, and protein concentration measurement. | Reduced variability between batches of membrane preparations. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the radioligand and competing ligands. | Minimized variability in assay results due to precise reagent handling. |
| Variable incubation conditions | Ensure a consistent incubation temperature and duration for all samples. Use a temperature-controlled incubator or water bath. | Uniform binding conditions across all experiments, leading to more consistent data. |
| Incomplete separation of bound and free ligand | Optimize the filtration or centrifugation step to ensure rapid and complete separation. For filtration, ensure filters are pre-soaked and the vacuum is consistent. | Efficient and reproducible separation, reducing variability in the measured bound radioactivity. |
Quantitative Data Summary
Table 1: 2-[¹²⁵I]iodomelatonin Binding Parameters in Various Tissues and Cell Lines
| Tissue/Cell Line | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Chicken Retina | MT₁/MT₂ | 434 ± 56 | 74.0 ± 13.6 | |
| Chicken Spleen (3-weeks old) | MT₁/MT₂ | 31.4 ± 5.19 | 1.09 ± 0.11 | |
| Chicken Spleen (11-weeks old, mid-light) | MT₁/MT₂ | 42.1 ± 3.9 | 1.52 ± 0.16 | |
| Chicken Spleen (11-weeks old, mid-dark) | MT₁/MT₂ | 31.6 ± 4.9 | 1.35 ± 0.08 | |
| CHO cells | Human MT₁ | 127 | 3406 | |
| Rat Spleen (High affinity site) | MT₁/MT₂ | 530 | 2.52 (pM) | |
| Rat Spleen (Low affinity site) | MT₁/MT₂ | 374,000 | 820 (pM) |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
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Grow cells expressing the melatonin receptor of interest to confluency.
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors).
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Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
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Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
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Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
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Discard the supernatant and resuspend the membrane pellet in a binding buffer.
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Determine the protein concentration using a standard method (e.g., Bradford assay).
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Store the membrane preparation in aliquots at -80°C.
Protocol 2: Saturation Binding Assay
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Prepare a series of dilutions of 2-[¹²⁵I]iodomelatonin in the binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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In a set of assay tubes, add a fixed amount of membrane preparation (e.g., 10-50 µg of protein).
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To each tube, add a different concentration of 2-[¹²⁵I]iodomelatonin.
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For determining non-specific binding, add a high concentration of a non-labeled competitor (e.g., 1 µM melatonin) to a parallel set of tubes.
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Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 2-20 hours).
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Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a blocking solution.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a gamma counter.
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Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
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Analyze the data using non-linear regression to determine the Kd and Bmax.
Protocol 3: Competition Binding Assay
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Prepare a series of dilutions of the unlabeled test compound in the binding buffer.
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In assay tubes, add a fixed amount of membrane preparation, a fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at its Kd), and varying concentrations of the test compound.
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Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known ligand like melatonin).
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Incubate, filter, and wash as described in the saturation binding assay protocol.
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Measure the radioactivity on the filters.
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Calculate the percentage of specific binding at each concentration of the test compound.
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Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Visualizations
References
Validation & Comparative
2-Iodomelatonin vs. Melatonin: A Comparative Analysis of Melatonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinities of 2-Iodomelatonin and the endogenous ligand, melatonin, for the melatonin receptors MT1 and MT2. The information presented is supported by experimental data from radioligand binding assays to assist researchers in understanding the pharmacological characteristics of these compounds.
Data Presentation: Binding Affinity
The binding affinities of this compound and melatonin for human MT1 and MT2 receptors are summarized in the table below. The data, presented as pKi, Ki, and pKD values, are derived from competitive radioligand binding assays. A higher pKi or pKD value indicates a stronger binding affinity.
| Compound | Receptor | pKi | Ki (nM) | pKD |
| This compound | MT1 | 10.55[1] | - | - |
| MT2 | 9.87[1] | - | - | |
| Melatonin | MT1 | - | 14[2] | 9.89[3] |
| MT2 | - | 112[2] | 9.56 |
Note: These pKD values were determined using [3H]-melatonin.
Analysis: The data indicates that this compound is a potent melatonin receptor agonist, exhibiting high affinity for both MT1 and MT2 receptors. Notably, this compound shows a higher affinity for the MT1 receptor compared to the MT2 receptor. When comparing the two compounds, this compound demonstrates a significantly higher binding affinity for the MT1 receptor than melatonin.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity data presented in this guide is typically determined using a radioligand competition binding assay. The following is a generalized protocol based on standard methodologies.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, melatonin) by measuring its ability to compete with a radiolabeled ligand for binding to melatonin receptors.
Materials:
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Radioligand: 2-[¹²⁵I]-iodomelatonin is a commonly used radioligand for melatonin receptor binding assays.
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Receptor Source: Membranes prepared from cells stably expressing recombinant human MT1 or MT2 receptors (e.g., CHO cells).
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Test Compounds: this compound and melatonin.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
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Glass Fiber Filters: To separate bound from free radioligand.
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Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
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Culture cells expressing the target melatonin receptor subtype.
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Harvest the cells and homogenize them in a lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend it in the assay buffer.
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Determine the protein concentration of the membrane preparation.
-
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Competition Binding Assay:
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In a multi-well plate, add a constant concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) to each well.
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Add increasing concentrations of the unlabeled test compound (this compound or melatonin) to the wells.
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To determine non-specific binding, add a high concentration of unlabeled melatonin to a set of control wells.
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Initiate the binding reaction by adding the membrane preparation to each well.
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Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
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Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
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Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
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Place the filters in scintillation vials with a scintillation cocktail.
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Measure the radioactivity on the filters using a scintillation counter.
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Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
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Plot the specific binding as a function of the test compound concentration to generate a competition curve.
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Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
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Convert the IC50 value to a Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand.
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Mandatory Visualization: Melatonin Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by melatonin receptors MT1 and MT2.
Caption: Melatonin Receptor Signaling Pathways for MT1 and MT2.
Caption: Workflow for Radioligand Competition Binding Assay.
References
A Comparative Analysis of Receptor Interactions: 2-Iodomelatonin vs. Agomelatine
For Immediate Release
This guide provides a detailed, data-driven comparison of the receptor interaction profiles of two key melatonergic ligands: 2-Iodomelatonin and agomelatine. Designed for researchers, scientists, and professionals in drug development, this document summarizes quantitative binding and functional data, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.
Executive Summary
This compound is a high-affinity, full agonist for both melatonin MT1 and MT2 receptors, widely utilized as a research tool and radioligand. Agomelatine, an approved antidepressant, also demonstrates high-affinity agonism at MT1 and MT2 receptors but is distinguished by its additional antagonist activity at the serotonin 5-HT2C receptor. This dual-action profile is believed to contribute to its therapeutic effects. This guide presents a side-by-side comparison of their receptor binding affinities and functional potencies to elucidate their distinct pharmacological characteristics.
Quantitative Receptor Interaction Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/pEC50) of this compound and agomelatine at human melatonin (MT1, MT2) and serotonin (5-HT2C) receptors.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Potency (pEC50/EC50) | Efficacy (Emax) |
| This compound | MT1 | 28 pM[1] (pKi: 10.55[2]) | Full Agonist[3] | pEC50: 9.79 | >100% (vs. Melatonin) |
| MT2 | pKi: 9.87[2] | Full Agonist[3] | - | - | |
| Agomelatine | MT1 | 0.10 nM | Potent Agonist | - | - |
| MT2 | 0.12 nM | Potent Agonist | - | - | |
| 5-HT2C | pKi: 6.15 | Neutral Antagonist | - | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing human MT1 or MT2 receptors) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin for MT1/MT2 receptors).
-
A range of concentrations of the unlabeled competing compound (e.g., this compound or agomelatine).
-
-
For determining non-specific binding, a high concentration of a known saturating ligand (e.g., unlabeled melatonin) is used in place of the competing compound.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding, providing information on the potency (EC50) and efficacy (Emax) of the agonist.
1. Membrane Preparation:
-
Prepare receptor-expressing cell membranes as described for the radioligand binding assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of membrane preparation.
-
GDP (to a final concentration, e.g., 10 µM, to facilitate the exchange for [³⁵S]GTPγS).
-
A range of concentrations of the agonist (e.g., this compound or agomelatine).
-
-
The reaction is initiated by the addition of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
3. Separation and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and the bound [³⁵S]GTPγS is quantified by scintillation counting.
4. Data Analysis:
-
The specific [³⁵S]GTPγS binding is calculated for each agonist concentration.
-
The data are plotted as specific binding versus the log concentration of the agonist.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist, often expressed as a percentage relative to a reference full agonist like melatonin).
References
A Comparative Analysis of Receptor Binding: 2-Iodomelatonin vs. Ramelteon
This guide provides a detailed comparison of the receptor binding characteristics of two prominent melatonin receptor agonists: 2-Iodomelatonin and Ramelteon. Both compounds are crucial tools in neuropharmacology, valued for their high affinity for melatonin receptors MT1 and MT2. This document outlines their comparative binding affinities, the experimental methods used to determine these values, and the signaling pathways they activate.
Data Presentation: Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The data presented below, derived from competitive radioligand binding assays, summarizes the affinity of this compound and Ramelteon for human MT1 and MT2 receptors.
| Compound | Receptor | Binding Affinity (Ki) in pM | Selectivity |
| This compound | MT1 | 28[1] | ~5-fold for MT1[1] |
| MT2 | 135 | ||
| Ramelteon | MT1 | 14 | ~8-fold for MT1 |
| MT2 | 112 |
Note: Ki values are converted from pKi where necessary. Ramelteon's affinity for MT1 and MT2 receptors is reported to be 3-16 times higher than that of melatonin itself.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki) for this compound and Ramelteon is typically achieved through competitive radioligand binding assays. This technique is a robust method for studying the interaction between a ligand and its target receptor.
Objective: To determine the inhibition constant (Ki) of unlabeled test compounds (this compound, Ramelteon) by measuring their ability to compete with a radiolabeled ligand for binding to MT1 and MT2 receptors.
Materials:
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.
-
Test Compounds: this compound and Ramelteon, dissolved in an appropriate solvent (e.g., DMSO).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
-
Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold (harvester), and a scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the expressed receptors are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed, resuspended in a buffer containing a cryoprotectant (like 10% sucrose), and stored at -80°C. On the day of the assay, the membrane preparation is thawed and resuspended in the final binding buffer.
-
Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well.
-
To each well, add 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).
-
Add 50 µL of the competing test compound (this compound or Ramelteon) at various concentrations (typically a ten-concentration range over five log units). For determining total binding, add 50 µL of buffer instead. For non-specific binding, add a high concentration of unlabeled melatonin.
-
Add 50 µL of the radioligand (2-[¹²⁵I]-iodomelatonin) at a fixed concentration, typically near its dissociation constant (Kd).
-
-
Incubation: The plates are incubated, often at 30°C for 60-90 minutes, with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and the radioactivity trapped on them is measured using a scintillation counter.
-
Data Analysis:
-
The raw counts are used to calculate the amount of specifically bound radioligand at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflow and Signaling Pathways
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinities of this compound and Ramelteon.
Caption: Workflow for a competitive radioligand binding assay.
Both this compound and Ramelteon are agonists that activate MT1 and MT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action influences downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB. The MT1 receptor can also signal through Gq proteins to activate the Phospholipase C (PLC) pathway.
Caption: Simplified signaling pathways for MT1 and MT2 receptors.
References
Assessing the Cross-Reactivity of 2-Iodomelatonin with Other Receptor Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of 2-Iodomelatonin, a potent melatonin receptor agonist, with other receptor systems. The information is compiled from publicly available experimental data to assist researchers in evaluating its selectivity and potential off-target effects.
Executive Summary
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various receptors. It is important to note the limited availability of comprehensive screening data for non-melatonin receptors.
| Receptor Family | Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| Melatonin | MT1 (human, recombinant) | This compound | Radioligand Binding | CHO Cells | 0.028 | 10.55 | |
| Melatonin | MT2 (human, recombinant) | This compound | Radioligand Binding | CHO Cells | 0.135 | 9.87 | |
| Melatonin | Melatonin Receptor (human colon) | This compound | Radioligand Binding | Human Colonic Mucosa | 0.02 | 10.70 | |
| Serotonin | 5-HT Receptor Family | Melatonin | Not specified | Not specified | No recognition | - | |
| Adrenergic | Adrenergic Receptor Family | Various | Radioligand Binding | Hamster Brain Membranes | Inactive/Ineffective | - | |
| Dopamine | Dopaminergic Receptor Family | Various | Radioligand Binding | Hamster Brain Membranes | Inactive/Ineffective | - | |
| Benzodiazepine | Not specified | Melatonin Analogs | Functional Assay | In vivo (mouse) | No interaction | - | |
| Cannabinoid | Not specified | Melatonin Analogs | Functional Assay | In vivo (mouse) | No interaction | - |
Note: The "Inactive/Ineffective" designation is based on qualitative statements from the cited literature where specific quantitative data was not provided.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Competition Binding Assay for Melatonin Receptors
This protocol is a generalized procedure based on methodologies described for characterizing 2-[125I]iodomelatonin binding.
Objective: To determine the binding affinity (Ki) of this compound for melatonin receptors (MT1 and MT2).
Materials:
-
Cell membranes from tissue homogenates or cultured cells expressing the receptor of interest.
-
2-[125I]iodomelatonin (Radioligand)
-
Unlabeled this compound (Competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash Buffer (e.g., ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 20-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled melatonin (for non-specific binding) or varying concentrations of competitor ligand (this compound).
-
50 µL of 2-[125I]iodomelatonin at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Phosphoinositide (PI) Hydrolysis for 5-HT2A Receptor Interaction
This protocol outlines a general method to assess the functional interaction of melatonin agonists with the 5-HT2A receptor.
Objective: To determine if this compound can modulate 5-HT2A receptor-mediated phosphoinositide hydrolysis.
Materials:
-
Cultured cells expressing the 5-HT2A receptor.
-
[3H]myo-inositol
-
Agonist for 5-HT2A receptor (e.g., serotonin)
-
This compound
-
Assay medium (e.g., inositol-free DMEM)
-
Lithium chloride (LiCl) solution
-
Quenching solution (e.g., ice-cold trichloroacetic acid)
-
Anion exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate with assay medium containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of this compound for a specified time.
-
Stimulation: Add the 5-HT2A agonist (serotonin) to stimulate phosphoinositide hydrolysis and incubate for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an ice-cold quenching solution.
-
Extraction of Inositol Phosphates: Extract the water-soluble inositol phosphates.
-
Chromatography: Separate the different inositol phosphates (IP1, IP2, IP3) using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Compare the amount of [3H]inositol phosphates produced in the presence and absence of this compound to determine its modulatory effect on 5-HT2A receptor activity.
Mandatory Visualization
Experimental Workflow for Receptor Cross-Reactivity Assessment
Caption: Workflow for assessing receptor cross-reactivity using radioligand binding assays.
Signaling Pathways
Melatonin Receptor (MT1/MT2) Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway for MT1 and MT2 melatonin receptors.
Potential Functional Interaction with 5-HT2A Receptor Signaling
Caption: Hypothesized functional cross-talk between melatonin and 5-HT2A receptor signaling.
References
- 1. This compound | Melatonin Receptors | Tocris Bioscience [tocris.com]
- 2. Primary pharmaco-toxicological evaluation of this compound, a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[125I]iodomelatonin binding sites in hamster brain membranes: pharmacological characteristics and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin agonists modulate 5-HT2A receptor-mediated neurotransmission: behavioral and biochemical studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional interaction of melatonin receptors and D1 dopamine receptors in cultured chick retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodomelatonin: A Comparative Guide to its Efficacy in Cell-Based Signaling Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Iodomelatonin's performance against other melatonin receptor agonists in key cell-based signaling assays. The information presented is supported by experimental data to facilitate informed decisions in research applications.
This compound, a derivative of the neurohormone melatonin, is a potent agonist for melatonin receptors MT1 and MT2.[1] Due to its high affinity and the ability to be radiolabeled with iodine-125, 2-[¹²⁵I]-iodomelatonin has become a widely utilized tool in the pharmacological characterization of these receptors.[2][3][4] This guide delves into the quantitative data from cell-based assays, comparing this compound with the endogenous ligand melatonin and other synthetic agonists.
Performance Comparison of Melatonin Receptor Agonists
The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of this compound and its alternatives at human MT1 and MT2 receptors. The data is compiled from various in vitro studies, primarily utilizing radioligand binding assays and cAMP inhibition assays in cell lines expressing recombinant human melatonin receptors.
| Compound | MT1 Receptor | MT2 Receptor | Assay Type | Cell Line | Reference |
| This compound | pKi: 10.55 | pKi: 9.87 | Radioligand Binding | CHO | [5] |
| pIC50: >melatonin | pIC50: equipotent to melatonin | cAMP Inhibition | CHO-mt1, CHO-MT2 | ||
| Melatonin | pKi: 9.99 | pKi: 9.59 | Radioligand Binding | CHO | |
| pIC50: 9.53 | pIC50: 9.74 | cAMP Inhibition | CHO-mt1, CHO-MT2 | ||
| 6-Chloromelatonin | pKi: 9.80 | pKi: 9.66 | Radioligand Binding | CHO | |
| pIC50: | pIC50: equipotent to melatonin | cAMP Inhibition | CHO-mt1, CHO-MT2 | ||
| Ramelteon | Ki (nM): 0.014 | Ki (nM): 0.112 | Radioligand Binding | Not Specified | |
| IC50 (pM): 21.2 | IC50 (pM): 53.4 | cAMP Inhibition | CHO | ||
| Agomelatine | Ki (nM): 0.1 | Ki (nM): 0.12 | Radioligand Binding | Not Specified | |
| Tasimelteon | pKi: 9.45 | pKi: 9.8 | Radioligand Binding | Not Specified |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50/pEC50 is the negative logarithm of the concentration of an inhibitor/agonist that causes 50% of the maximal effect. Higher values indicate greater affinity/potency. Data from different sources may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the context of these assays, the following diagrams illustrate the primary signaling pathway of melatonin receptors and a typical experimental workflow for a cell-based signaling assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cells expressing the melatonin receptor of interest (e.g., CHO-MT1, CHO-MT2).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Unlabeled competitor ligands (this compound, melatonin, etc.).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the unlabeled competitor ligand.
-
For total binding, omit the competitor ligand. For non-specific binding, add a high concentration of unlabeled melatonin.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a ligand to activate Gαi-coupled receptors, which inhibit the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the melatonin receptor of interest.
-
Cell culture medium.
-
Forskolin (an adenylate cyclase activator).
-
Test compounds (this compound, melatonin, etc.).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to an appropriate confluency and seed them into a 96-well or 384-well plate.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with assay buffer.
-
Add varying concentrations of the test compounds to the wells.
-
Pre-incubate for a short period.
-
-
Stimulation and Lysis:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
-
cAMP Detection:
-
Perform the cAMP detection assay according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 or IC50 value from the resulting dose-response curve.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of 2-Iodomelatonin and Tasimelteon Selectivity at Melatonin Receptors
In the landscape of circadian rhythm research and the development of therapies for sleep-wake disorders, the selectivity of synthetic ligands for melatonin receptors MT1 and MT2 is of paramount importance. This guide provides a detailed, data-driven comparison of two key research compounds: 2-Iodomelatonin, a widely used radioligand and research tool, and tasimelteon, an FDA-approved therapeutic. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences between these two melatonin receptor agonists.
Quantitative Comparison of Receptor Binding Affinity and Functional Activity
The selectivity of this compound and tasimelteon for the MT1 and MT2 melatonin receptors has been characterized through extensive in vitro studies. The binding affinity (Ki) and functional activity (as full agonists) of these compounds are summarized below.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity | Functional Activity |
| This compound | MT1 | 28 pM[1] | ~5-fold for MT1[1][2] | Potent Agonist[1] |
| MT2 | - | Full Agonist | ||
| Tasimelteon | MT1 | 0.304 nM - 0.35 nM | 2.1 to 4.4-fold for MT2 | Dual Melatonin Receptor Agonist |
| MT2 | 0.0692 nM - 0.17 nM | Full Agonist |
Note: Ki values can vary slightly between different studies and experimental conditions.
This compound demonstrates a clear preference for the MT1 receptor, exhibiting an approximately 5-fold higher affinity compared to the MT2 receptor. In contrast, tasimelteon shows a reverse selectivity profile, with a 2.1 to 4.4-fold greater affinity for the MT2 receptor over the MT1 receptor. Both compounds act as potent, full agonists at both receptor subtypes.
Off-Target Selectivity Profile
A critical aspect of a compound's utility, both in research and therapeutic contexts, is its selectivity against a broader range of receptors and enzymes.
| Compound | Off-Target Screening |
| This compound | Primarily characterized for its selectivity between MT1 and MT2 receptors. |
| Tasimelteon | Screened against more than 160 other pharmacologically relevant receptors and enzymes with no appreciable affinity found. |
Tasimelteon has been extensively profiled and demonstrates a high degree of selectivity, with no significant binding to a large panel of other receptors and enzymes, highlighting its specific action on melatonin receptors. The broader off-target profile of this compound is less extensively documented in the provided information, with the primary focus being its differential affinity for the two melatonin receptor subtypes.
Experimental Methodologies
The quantitative data presented in this guide are derived from established and validated experimental protocols, primarily radioligand binding assays and functional cAMP assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor. The general protocol involves:
-
Membrane Preparation: Cells (e.g., CHO-K1 or NIH-3T3) stably expressing the human MT1 or MT2 receptor are cultured and harvested. The cell membranes containing the receptors are then isolated through a process of homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand, typically 2-[¹²⁵I]-iodomelatonin, is incubated with the receptor-containing membranes.
-
Incubation with Competitor: Varying concentrations of the unlabeled test compound (this compound or tasimelteon) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is then quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assays
Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring this change are used to determine the potency (EC50) and efficacy (Emax) of a compound. A common method is the GloSensor™ cAMP Assay:
-
Cell Culture and Transfection: Cells expressing the MT1 or MT2 receptor are also engineered to express a biosensor, often a modified luciferase that is sensitive to cAMP levels.
-
Assay Initiation: The cells are incubated with a substrate for the biosensor.
-
Compound Addition: The test compound (this compound or tasimelteon) is added at various concentrations.
-
Signal Detection: Upon agonist binding to the receptor and subsequent decrease in cAMP, the conformation of the biosensor changes, leading to a measurable change in light output (luminescence). This signal is detected using a luminometer.
-
Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the compound concentration, allowing for the determination of EC50 and Emax values.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Melatonin Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Characterization.
Conclusion
References
The Evolving Landscape of Melatonergic Drugs: A Comparative Analysis of 2-Iodomelatonin and Newer Analogs
For Immediate Release
A deep dive into the comparative pharmacology of 2-Iodomelatonin and its successors—ramelteon, tasimelteon, and agomelatine—reveals a nuanced landscape of receptor affinity, functional activity, and pharmacokinetic profiles. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison to inform future research and therapeutic development in the field of melatonin receptor pharmacology.
This compound, a potent melatonin analog, has long been a cornerstone in melatonin receptor research, primarily utilized as a radioligand to characterize and localize MT1 and MT2 receptors.[1][2] Its high affinity for these receptors has made it an invaluable tool.[1] However, the quest for therapeutic agents with improved pharmacokinetic properties and receptor selectivity has led to the development of a new generation of melatonin analogs, including ramelteon, tasimelteon, and agomelatine. These newer compounds have found clinical applications in the treatment of sleep disorders and depression.[3][4]
This comparative guide provides a detailed examination of the pharmacological properties of this compound alongside these newer, clinically relevant melatonin receptor agonists.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and newer melatonin analogs, providing a quantitative basis for comparison.
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Activity |
| This compound | MT1, MT2 | MT1: ~28 pM, pKi 10.55; MT2: pKi 9.87 | Full Agonist at MT1 and MT2 |
| Ramelteon | MT1, MT2 | Higher affinity for MT1 than MT2 | Agonist |
| Tasimelteon | MT1, MT2 | Higher affinity for MT2 (Ki = 0.069 nM) than MT1 (Ki = 0.304 nM) | Agonist |
| Agomelatine | MT1, MT2, 5-HT2C | High affinity for MT1 and MT2; also a 5-HT2C antagonist | MT1/MT2 Agonist, 5-HT2C Antagonist |
| Compound | Half-life (t½) | Bioavailability | Metabolism |
| Melatonin (endogenous) | ~20-30 minutes | Poor and variable due to high first-pass metabolism | Primarily hepatic |
| This compound | Not typically used therapeutically; pharmacokinetic data is limited. | - | - |
| Ramelteon | ~1-2.6 hours (parent compound); active metabolite M-II has a longer half-life (2-5 hours) | Low | Extensively metabolized, with an active major metabolite (M-II) |
| Tasimelteon | ~1-2 hours | - | - |
| Agomelatine | ~1-2 hours | Low | Extensively metabolized |
Melatonin Receptor Signaling Pathway
Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors, MT1 and MT2. Upon agonist binding, these receptors couple to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the regulation of circadian rhythms and sleep.
Caption: Melatonin receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand, and the inhibition constant (Ki) for a competing non-radiolabeled ligand.
Typical Protocol (using 2-[¹²⁵I]iodomelatonin):
-
Membrane Preparation: Tissues or cells expressing melatonin receptors are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.
-
Saturation Binding Assay:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of 2-[¹²⁵I]iodomelatonin.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled melatonin agonist (e.g., melatonin).
-
Incubations are carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kd and Bmax values are determined by analyzing the saturation binding data using non-linear regression analysis (e.g., one-site binding hyperbola).
-
-
Competition Binding Assay:
-
A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically near its Kd value) is incubated with the membrane preparation and a range of concentrations of the unlabeled competitor compound (e.g., a new melatonin analog).
-
The incubation and filtration steps are the same as in the saturation assay.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Inhibition)
These assays measure the biological response following receptor activation, providing information on the functional activity (agonist, antagonist, or inverse agonist) of a compound.
Objective: To determine the potency (EC50 or IC50) and efficacy of a melatonin analog in inhibiting adenylyl cyclase activity.
Typical Protocol (Forskolin-stimulated cAMP accumulation assay):
-
Cell Culture: Cells stably expressing MT1 or MT2 receptors (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with various concentrations of the test compound (melatonin analog) in the presence of forskolin, a direct activator of adenylyl cyclase.
-
A control group with only forskolin is included to determine the maximum stimulated cAMP level.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is quantified using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 (concentration producing 50% of the maximal inhibition) and the maximal inhibition (Emax) are determined using non-linear regression.
Discussion
The data presented highlight the distinct pharmacological profiles of this compound and the newer melatonin analogs. While this compound remains a valuable research tool due to its high affinity, the newer agents offer therapeutic advantages through their tailored pharmacokinetic and pharmacodynamic properties. For instance, the dual action of agomelatine as a melatonergic agonist and a 5-HT2C antagonist provides a unique mechanism for the treatment of depression. Ramelteon's active metabolite contributes to its clinical effect, a factor to consider in its therapeutic application. Tasimelteon's higher affinity for the MT2 receptor may be relevant to its efficacy in circadian rhythm disorders.
The choice of a particular melatonin analog for research or clinical use will depend on the specific application. For in vitro characterization of melatonin receptors, this compound is an excellent choice. For therapeutic applications, the newer analogs offer a range of options with distinct clinical profiles. This guide provides a foundational comparison to aid in the selection and further investigation of these important pharmacological agents.
References
Safety Operating Guide
Navigating the Disposal of 2-Iodomelatonin: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. 2-Iodomelatonin, a potent melatonin receptor agonist, requires careful handling and disposal due to its halogenated nature. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to adhere to the foundational principles of laboratory chemical waste disposal. These include minimizing waste generation, avoiding the mixing of hazardous and non-hazardous waste, and ensuring all waste is clearly and accurately labeled.[1] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and procedures.
Step-by-Step Disposal Protocol for this compound
As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste streams.[1][2] Mixing these waste types can lead to increased disposal costs and more complex treatment processes.[1]
Step 1: Segregation and Collection
-
Isolate Halogenated Waste: Designate a specific, clearly labeled waste container for halogenated organic compounds like this compound.
-
Compatible Containers: Use only approved chemical waste containers, which are typically made of materials compatible with the waste they hold, such as high-density polyethylene (HDPE).[3] The original container, if in good condition, is often the best choice for storing the waste.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tightly closing lid.
Step 2: Labeling
-
Accurate Identification: All waste containers must be properly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
Content Declaration: The label must clearly identify the contents, including the full chemical name ("this compound") and its concentration. All constituents and their approximate percentages in the waste container must be listed.
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic) on the waste tag.
Step 3: Storage
-
Designated Area: Store waste containers in a designated and isolated satellite accumulation area within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of potential spills.
-
Safe Environment: Keep the storage area cool, dry, and well-ventilated. Containers should be kept tightly closed when not in use.
Step 4: Disposal Request
-
Timely Pickup: Do not allow waste to accumulate. Once a container is approximately three-quarters full, request a waste collection from your institution's EH&S department.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a chemical waste pickup.
Quantitative Data for Halogenated Waste Disposal
The following table summarizes key quantitative parameters and guidelines for the management of halogenated laboratory waste, which are applicable to this compound.
| Parameter | Guideline | Source |
| Halogen Content Threshold | Halogenated waste is often defined as having a halogen content greater than 2%. | |
| Maximum Accumulation Volume | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory's satellite accumulation area. | |
| Container Fill Level | Waste containers should not be filled beyond 90% of their capacity. | |
| Rinsate Volume for Empty Containers | For triple-rinsing acutely hazardous waste containers, each rinse should use a solvent amount equal to approximately 5% of the container's volume. The rinsate is collected as hazardous waste. |
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Objective: To decontaminate an empty chemical container that held this compound.
Materials:
-
Empty this compound container
-
A solvent capable of dissolving this compound (e.g., ethanol, methanol)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Labeled hazardous waste container for the rinsate
Procedure:
-
Select a solvent that can effectively dissolve this compound.
-
Pour a small amount of the chosen solvent into the empty container, equivalent to about 5% of the container's volume.
-
Securely cap the container and swirl it to ensure the solvent comes into contact with all interior surfaces.
-
Pour the solvent rinsate into the designated halogenated hazardous waste container.
-
Repeat this rinsing process two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Once dry, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Essential Safety and Operational Guide for Handling 2-Iodomelatonin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Iodomelatonin. The following procedures are designed to ensure the safe handling, use, and disposal of this potent melatonin receptor agonist.
Immediate Safety and Handling Precautions
While some safety data sheets for related compounds like melatonin may classify them as non-hazardous, this compound is a highly potent physiological substance and should be handled with the care required for hazardous materials. Another related compound, 6-hydroxy Melatonin, is suspected of causing cancer and is harmful if swallowed.[1] Therefore, a conservative approach to safety is essential.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is required to minimize exposure. This includes protection for the eyes, face, hands, and body.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[2] For tasks with a splash hazard, such as preparing stock solutions, chemical safety goggles and a face shield should be worn.[2]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] Given the potent nature of this compound, double gloving is recommended, especially during weighing and solution preparation. Gloves should be changed immediately if they become contaminated, torn, or punctured.
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
Quantitative Data Summary
Specific occupational exposure limits for this compound have not been established. The following table provides relevant data for the compound and general safety thresholds.
| Parameter | Value | Source |
| Molecular Weight | 358.18 g/mol | |
| CAS Number | 93515-00-5 | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage Temperature | -20°C | |
| Biological Activity (Ki) | 28 pM for MT1 receptor |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Fume hood or ventilated enclosure
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE (lab coat, double gloves, safety goggles). Perform all manipulations within a fume hood or other suitable ventilated enclosure.
-
Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance. For a 10 mM solution, this would be approximately 3.58 mg per 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed, clearly labeled container. Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C.
Visualizing Workflows and Pathways
To further clarify procedures and the biological context of this compound, the following diagrams have been generated.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
